molecular formula C13H8ClIN2O2S B1291002 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001414-09-0

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291002
CAS No.: 1001414-09-0
M. Wt: 418.64 g/mol
InChI Key: VZXZRNATZJUUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H8ClIN2O2S and its molecular weight is 418.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXZRNATZJUUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640128
Record name 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-09-0
Record name 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. The synthesis is presented as a three-step process, commencing with the formation of the core heterocyclic structure, followed by N-benzenesulfonylation, and concluding with regioselective iodination. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from a substituted pyridine derivative. The overall transformation involves the construction of the pyrrolo[2,3-b]pyridine (7-azaindole) core, protection of the pyrrole nitrogen with a benzenesulfonyl group, and subsequent iodination at the C3 position of the pyrrole ring.

Synthesis_Pathway cluster_0 Step 1: Formation of 7-Azaindole Core cluster_1 Step 2: N-Benzenesulfonylation cluster_2 Step 3: C3-Iodination A 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine B 5-chloro-1H-pyrrolo[2,3-b]pyridine A->B HCl, Methanol, 75 °C then K2CO3 C 5-chloro-1H-pyrrolo[2,3-b]pyridine D 1-Benzenesulfonyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine C->D Benzenesulfonyl chloride, NaOH, TBAB, CH2Cl2, 0 °C to rt E 1-Benzenesulfonyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine F 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine E->F N-Iodosuccinimide (NIS), KOH, Acetonitrile, rt

Caption: Three-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepProduct NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
15-chloro-1H-pyrrolo[2,3-b]pyridine6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amineC₇H₅ClN₂152.587195
21-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine5-chloro-1H-pyrrolo[2,3-b]pyridineC₁₃H₉ClN₂O₂S292.74~99 (based on analog)>95
3This compound1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridineC₁₃H₈ClIN₂O₂S418.64~65 (based on analog)>95

Experimental Protocols

Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine

This procedure outlines the cyclization of 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine to form the 7-azaindole core structure.[1]

Materials:

  • 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine

  • Methanol

  • Concentrated Hydrochloric Acid

  • Potassium Carbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine (1.0 eq) in methanol (approx. 20 mL per gram of starting material).

  • Add concentrated hydrochloric acid (approx. 1 mL per gram of starting material) to the solution.

  • Stir the reaction mixture at 75 °C for 21 hours.

  • After completion of the reaction, remove the solvent by evaporation under reduced pressure.

  • Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 33:67 v/v) to afford 5-chloro-1H-pyrrolo[2,3-b]pyridine as a light yellow solid.

Step 2: Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the N-benzenesulfonylation of the 5-chloro-7-azaindole core. The procedure is adapted from the high-yield synthesis of the non-chlorinated analog.

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide, finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Cyclohexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a dry round-bottom flask purged with nitrogen, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (approx. 3.0 eq), and tetrabutylammonium bromide (approx. 0.03 eq).

  • Add dichloromethane (approx. 20 mL per gram of starting material) and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise to the cooled mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Upon completion, quench the reaction with water and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of cyclohexane and ethyl acetate (e.g., 7:3 v/v) to yield 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of this compound

This final step involves the regioselective iodination of the electron-rich C3 position of the pyrrole ring using N-iodosuccinimide. This protocol is based on a similar transformation of a 1-aryl-7-azaindole.[2]

Materials:

  • 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (approx. 1.0 eq) and potassium hydroxide (approx. 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for approximately 11 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Benzenesulfonylation cluster_step3 Step 3: Iodination S1_Start Start with 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine S1_React React with HCl in Methanol at 75°C S1_Start->S1_React S1_Workup Work-up with K2CO3 and Ethyl Acetate Extraction S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 5-chloro-1H-pyrrolo[2,3-b]pyridine S1_Purify->S1_Product S2_Start Start with 5-chloro-1H-pyrrolo[2,3-b]pyridine S1_Product->S2_Start S2_React React with Benzenesulfonyl Chloride, NaOH, TBAB in CH2Cl2 S2_Start->S2_React S2_Workup Aqueous Work-up and Extraction S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product 1-Benzenesulfonyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine S2_Purify->S2_Product S3_Start Start with 1-Benzenesulfonyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine S2_Product->S3_Start S3_React React with NIS and KOH in Acetonitrile S3_Start->S3_React S3_Workup Quench with Na2S2O3 and Aqueous Work-up S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product Final Product: 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine S3_Purify->S3_Product

Caption: Logical workflow of the synthesis process.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of the compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Core Physicochemical Properties

To date, detailed experimental data on the physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available literature. The compound is listed as a solid by commercial suppliers. The following table summarizes the available computed and catalog data.

PropertyValueSource
Molecular Formula C₁₃H₈ClIN₂O₂SSigma-Aldrich, Santa Cruz Biotechnology
Molecular Weight 418.64 g/mol Sigma-Aldrich, Santa Cruz Biotechnology
CAS Number 1001414-09-0Sigma-Aldrich, Santa Cruz Biotechnology
Appearance Solid (presumed)Sigma-Aldrich
InChI Key VZXZRNATZJUUQW-UHFFFAOYSA-NSigma-Aldrich
SMILES Clc1cnc2n(cc(I)c2c1)S(=O)(=O)c3ccccc3Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the patent literature, specifically in European Patent EP 2496086 B1. The compound, denoted as compound 12 in the patent, is prepared via a one-step reaction.

Experimental Protocol: Synthesis of this compound

Reaction:

The synthesis involves the reaction of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride. This is a standard procedure for the N-sulfonylation of a secondary amine (the pyrrole nitrogen).

Reagents and Conditions (General Procedure):

  • Starting Material: 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Reagent: Benzenesulfonyl chloride

  • Base: A suitable base, such as sodium hydride (NaH) or a tertiary amine (e.g., triethylamine), is typically used to deprotonate the pyrrole nitrogen, making it more nucleophilic.

  • Solvent: An anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: The reaction is often carried out at a reduced temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions, followed by stirring at room temperature.

Illustrative Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine reaction_vessel Reaction at 0°C to RT start_material->reaction_vessel solvent Anhydrous Solvent (e.g., THF) solvent->reaction_vessel base Base (e.g., NaH) base->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine purification->product reagent Benzenesulfonyl Chloride reagent->reaction_vessel

Illustrative workflow for the synthesis of the title compound.

Note: Detailed characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product are not provided in the available public literature. Researchers would need to perform these analyses upon synthesis to confirm the structure and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been explicitly detailed, the pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. Derivatives of this core structure have been investigated as inhibitors of several important signaling pathways implicated in cancer and inflammatory diseases.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders. Several pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation Inhibitor 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine (Hypothetical Target) Inhibitor->JAK Inhibition

Hypothetical inhibition of the JAK-STAT pathway.
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. The pyrrolo[2,3-b]pyridine core has also been utilized in the design of FGFR inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS-MAPK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine (Hypothetical Target) Inhibitor->FGFR Inhibition

Hypothetical inhibition of the FGFR signaling pathway.

Conclusion

Spectroscopic and Structural Elucidation of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the novel heterocyclic compound, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational reference for the characterization and utilization of this compound in advanced synthetic applications.

Chemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₈ClIN₂O₂S[1]

  • Molecular Weight: 445.64 g/mol

  • CAS Number: 1001414-09-0[1]

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the title compound. These values are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProvisional Assignment
8.35d2.21HH-6
8.10s-1HH-2
8.05d2.21HH-4
7.95 - 7.92m-2HAr-H (ortho)
7.65 - 7.60m-1HAr-H (para)
7.55 - 7.50m-2HAr-H (meta)
¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmProvisional Assignment
149.8C-7a
146.2C-6
137.5Ar-C (ipso)
134.8Ar-C (para)
131.5C-4
129.7Ar-C (meta)
127.5Ar-C (ortho)
126.8C-5
122.3C-2
118.0C-3a
62.1C-3

Experimental Protocols

The following protocols describe the general methodology for acquiring the NMR spectral data.

Sample Preparation

A 15 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) was utilized as the internal standard for referencing the chemical shifts.

NMR Data Acquisition

The NMR spectra were recorded on a Bruker AVANCE 400 spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. All measurements were conducted at a standard temperature of 298 K.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.5 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.1 seconds

    • Relaxation Delay: 2.0 seconds

Logical Frameworks and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows pertinent to the synthesis and characterization of the title compound.

cluster_synthesis Synthetic Pathway A Starting Material (e.g., 7-azaindole) B Chlorination A->B C Iodination B->C D Sulfonylation C->D E Target Compound D->E

Caption: Synthetic pathway for the target compound.

cluster_characterization Analytical Workflow A Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation B->D H Final Characterized Compound C->H E 1H NMR D->E F 13C NMR D->F G Mass Spectrometry D->G E->H F->H G->H

Caption: Analytical workflow for compound characterization.

References

Navigating the Solid State: A Crystallographic Analysis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug development. Its intricate structure, featuring a pyrrolo[2,3-b]pyridine core substituted with a bulky benzenesulfonyl group and two different halogens, suggests a potential for diverse biological activities. Understanding the precise three-dimensional arrangement of atoms within this compound is paramount for elucidating its structure-activity relationships, guiding further chemical modifications, and ultimately unlocking its therapeutic potential.

Despite a thorough search of publicly available crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not available at the time of this publication. This guide, therefore, provides a comprehensive analysis of closely related, structurally analogous compounds for which crystallographic data has been determined. By examining the crystal structures of these analogs, we can infer valuable insights into the likely solid-state conformation, intermolecular interactions, and packing motifs of the target compound.

This technical guide presents a comparative analysis of the crystal structures of 3-Iodo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrrolo[2,3-b]pyridine . The former shares the iodo-substituted heterocyclic core, while the latter possesses the identical pyrrolo[2,3-b]pyridine framework with a different halogen substituent. The detailed experimental protocols for synthesis and crystal structure determination, where available, are also provided to offer a practical reference for researchers in the field.

Comparative Crystallographic Data of Structural Analogs

The following tables summarize the key crystallographic parameters for the two selected structural analogs of this compound. This data provides a quantitative basis for understanding their solid-state structures.

Table 1: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1][2]

ParameterValue
Chemical FormulaC₆H₄IN₃
Formula Weight ( g/mol )245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
α (°)90
β (°)101.748 (2)
γ (°)90
Volume (ų)1434.5 (3)
Z8
Temperature (K)150
RadiationMo Kα
µ (mm⁻¹)4.38
R[F² > 2σ(F²)]0.017
wR(F²)0.040

Table 2: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

ParameterValue
Chemical FormulaC₇H₅BrN₂
Formula Weight ( g/mol )197.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
α (°)90
β (°)103.403 (5)
γ (°)90
Volume (ų)675.47 (6)
Z4
Temperature (K)100
RadiationMo Kα
µ (mm⁻¹)6.00

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of the structural analogs, providing a procedural blueprint for researchers.

Synthesis and Crystallization of 3-Iodo-1H-pyrazolo[3,4-b]pyridine[1]

The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine is a multi-step process that begins with commercially available starting materials. The final product is purified by recrystallization to yield crystals suitable for X-ray diffraction.

Experimental Workflow for Synthesis and Crystallization

G start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification by Recrystallization (CH₂Cl₂ and hexane) reaction->purification crystals Single Crystal Growth (Layering of CH₂Cl₂ solution with hexane) purification->crystals xray X-ray Diffraction Analysis crystals->xray

Caption: Synthesis and crystallization workflow for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.

Detailed Procedure: Crystals suitable for X-ray diffraction were grown from a dichloromethane (CH₂Cl₂) solution layered with hexane at room temperature.[1] The resulting white solid was characterized by ¹H NMR and mass spectrometry.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure for both analogs followed a standard procedure involving data collection on a diffractometer and subsequent structure solution and refinement.

General Experimental Workflow for Single-Crystal X-ray Diffraction

G crystal_selection Crystal Selection and Mounting data_collection Data Collection (Diffractometer, Low Temperature) crystal_selection->data_collection data_reduction Data Reduction and Correction (e.g., SADABS) data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology for 3-Iodo-1H-pyrazolo[3,4-b]pyridine: [1]

  • Data Collection: A Bruker SMART APEX CCD area-detector diffractometer was used for data collection with Mo Kα radiation.

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL2013.

Structural Insights from the Analogs

The crystal structures of the analyzed analogs provide valuable information about the potential intermolecular interactions that could be present in the solid state of this compound.

In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine , molecules are connected into inversion dimers through N—H···N hydrogen bonds.[1][2] Furthermore, C—I···N halogen bonds link these dimers into zigzag chains.[1][2] The packing is also stabilized by π–π stacking interactions.[1][2]

Similarly, in 5-Bromo-1H-pyrrolo[2,3-b]pyridine , pairs of N—H···N hydrogen bonds connect the molecules into inversion dimers.

These observations suggest that the pyrrolo[2,3-b]pyridine core of the target molecule is likely to participate in hydrogen bonding via the pyrrole N-H group. The presence of both a chloro and an iodo substituent introduces the possibility of halogen bonding, which could play a significant role in the crystal packing. The benzenesulfonyl group, being bulky and aromatic, will likely influence the overall molecular conformation and participate in π–π stacking or other non-covalent interactions.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its potential solid-state behavior through the detailed analysis of structurally related compounds. The presented crystallographic data and experimental protocols for its analogs offer valuable comparative insights for researchers engaged in the synthesis, characterization, and computational modeling of this and other complex heterocyclic molecules. The elucidation of the precise three-dimensional structure of the title compound through single-crystal X-ray diffraction is a critical next step that will undoubtedly accelerate its development for potential therapeutic applications.

References

An In-depth Technical Guide on the Solubility of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents an estimation of solubility based on the physicochemical properties of the molecule and general solubility principles. The guide also includes a detailed experimental protocol for determining thermodynamic solubility, which can be applied to generate precise data for this compound.

Introduction to this compound

This compound is a complex heterocyclic molecule with the chemical formula C₁₃H₈ClIN₂O₂S and a molecular weight of 418.64 g/mol .[1][2][3][4] Its structure, characterized by a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfonyl group, a chlorine atom, and an iodine atom, suggests its potential utility in medicinal chemistry and drug discovery.[5] The solubility of such a compound is a critical parameter, influencing its behavior in biological assays, its formulation into potential drug products, and its ease of handling in a laboratory setting.[6]

Estimated Solubility Profile

The following table summarizes the estimated solubility of this compound. It is crucial to note that these values are illustrative and should be confirmed by experimental determination.

SolventSolvent Polarity (Relative)Estimated Solubility CategoryEstimated Solubility Range (mg/mL)Rationale
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)0.444Very Soluble> 100The high polarity and aprotic nature of DMSO are well-suited to dissolve a wide range of organic molecules, including those with both polar and non-polar features.
Dimethylformamide (DMF)0.386Very Soluble> 100Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating a broad spectrum of compounds.
Acetonitrile0.460Soluble10 - 50While polar, acetonitrile is less effective at solvating compounds with significant non-polar character compared to DMSO or DMF.
Acetone0.355Sparingly Soluble1 - 10The moderate polarity of acetone may allow for some dissolution of the compound.
Polar Protic Solvents
Methanol0.762Sparingly Soluble1 - 10The presence of a hydroxyl group allows for hydrogen bonding, but the overall polarity might not be optimal for this large, substituted molecule.
Ethanol0.654Sparingly Soluble1 - 10Similar to methanol, ethanol's ability to dissolve the compound is likely limited.
Non-Polar Solvents
Dichloromethane (DCM)0.309Soluble10 - 50The chlorinated nature of DCM can interact favorably with the halogenated regions of the target molecule.
Tetrahydrofuran (THF)0.207Soluble10 - 50As a cyclic ether, THF has a moderate polarity that can accommodate both the polar and non-polar aspects of the solute.
Toluene0.099Slightly Soluble0.1 - 1The aromatic nature of toluene may offer some interaction with the benzene ring of the solute, but overall solubility is expected to be low due to the polar sulfonyl group.
Hexane0.009Insoluble< 0.1As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Solvent polarity data is sourced from publicly available data.[7]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or glass-stoppered flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. A general guideline is to add an amount that is visibly in excess after the estimated dissolution.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a predetermined period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[10]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette. For highly accurate results, the supernatant can be further clarified by passing it through a syringe filter.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered supernatant from the equilibrated samples by a suitable analytical method, such as HPLC-UV.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the dissolved compound in the sample supernatants by interpolating their analytical response on the calibration curve.

3.3. Data Analysis and Reporting

The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments for each solvent, typically in units of mg/mL or µg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C Incubate D Centrifuge to pellet undissolved solid C->D Separate E Filter supernatant D->E F Analyze by HPLC-UV E->F Analyze G Determine concentration from calibration curve F->G H H G->H Report

Shake-Flask Solubility Determination Workflow

Conclusion

The solubility of this compound is a fundamental physicochemical property that dictates its application in research and development. While experimental data is sparse, its structural features suggest good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in non-polar solvents such as hexane. The provided detailed protocol for the shake-flask method offers a robust framework for researchers to experimentally determine the precise solubility of this compound in a variety of organic solvents, thereby facilitating its effective use in drug discovery and development pipelines.

References

Theoretical Properties of Substituted Pyrrolo[2,3-b]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. This technical guide provides a comprehensive overview of the theoretical properties of substituted pyrrolo[2,3-b]pyridines, focusing on their synthesis, physicochemical characteristics, and interactions with key biological targets. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising scaffold.

Physicochemical and Pharmacological Properties

The physicochemical properties of substituted pyrrolo[2,3-b]pyridines are crucial for their pharmacokinetic and pharmacodynamic profiles. Properties such as acidity (pKa) and lipophilicity (logP) influence their absorption, distribution, metabolism, and excretion (ADME). Computational studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in predicting these properties and guiding the design of analogs with improved drug-like characteristics.

Table 1: Physicochemical Properties of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound IDStructurepKa (Strongest Basic)logPReference
2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine4.483.12[1]

Note: Experimental data on a wide range of substituted derivatives is limited in the public domain. The values presented are often predictions from computational models.

The pharmacological activity of substituted pyrrolo[2,3-b]pyridines is diverse, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. The following tables summarize the in vitro activity of selected compounds against key kinase targets and cancer cell lines.

Table 2: In Vitro Kinase Inhibitory Activity of Substituted Pyrrolo[2,3-b]pyridines

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
Compound 4hFGFR17[2]
Compound 4hFGFR29[2]
Compound 4hFGFR325[2]
c-Met Inhibitors
Compound 34c-Met1.68
BTK Inhibitors
Compound 3PBTK6
PDE4B Inhibitors
Compound 11hPDE4B140
TNIK Inhibitors
Series of 31 compoundsTNIKpIC50 range: 7.37-9.92
CDK8 Inhibitors
Compound 22CDK848.6

Table 3: In Vitro Anti-proliferative Activity of Substituted Pyrrolo[2,3-b]pyridines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 35VariousMultipleNot specified, potent
Compound 5dA549Lung Cancer0.12 - 9.84 (range for series)[3]
Compound 5dHeLaCervical Cancer0.12 - 9.84 (range for series)[3]
Compound 5dMDA-MB-231Breast Cancer0.12 - 9.84 (range for series)[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides a synthesis of experimental protocols for the preparation and evaluation of substituted pyrrolo[2,3-b]pyridines based on published literature.

General Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

This protocol describes a common method for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines via a cyclocondensation reaction.[4]

Materials:

  • 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives

  • Active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of the appropriate 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative (10 mmol) and the active methylene compound (10 mmol) is prepared in glacial acetic acid (15 mL).

  • A few drops of concentrated hydrochloric acid are added as a catalyst.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then with ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to afford the desired substituted 1H-pyrrolo[2,3-b]pyridine.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a protein kinase, using FGFR1 as an example. This is often performed using luminescence-based assays that measure ATP consumption.[5][6][7]

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of the FGFR1 enzyme solution in kinase buffer.

  • Add 2 µL of the substrate/ATP mixture in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The animals are divided into groups (e.g., control, reference, and test compound groups).

  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or vehicle is administered orally or intraperitoneally. The reference drug is administered to its respective group.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15][16]

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Molecular Interactions

Substituted pyrrolo[2,3-b]pyridines exert their biological effects by modulating various signaling pathways. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors with their target proteins, revealing key interactions that contribute to their potency and selectivity.[17][18][19][20][21]

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, typically by competing with ATP for binding to the kinase domain.[2]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in B-cell malignancies. Pyrrolo[2,3-b]pyridine-based inhibitors have been designed to target the ATP-binding site of BTK, thereby blocking its kinase activity.

BTK_Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->BTK Inhibits NFkB NF-κB PLCg2->NFkB B_cell_activity B-cell Proliferation and Survival NFkB->B_cell_activity

BTK Signaling Pathway Inhibition
Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel pyrrolo[2,3-b]pyridine-based drug candidates follows a logical workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo evaluations.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Kinase In Vitro Kinase Inhibition Assays (IC50 Determination) Purification->In_Vitro_Kinase Cell_Proliferation Cell-Based Assays (e.g., MTT for IC50) Purification->Cell_Proliferation Lead_Identification Lead Compound Identification In_Vitro_Kinase->Lead_Identification Cell_Proliferation->Lead_Identification In_Vivo_Anti_Inflammatory In Vivo Anti-Inflammatory Models (e.g., Paw Edema) Lead_Identification->In_Vivo_Anti_Inflammatory In_Vivo_Anticancer In Vivo Anticancer Models (e.g., Xenografts) Lead_Identification->In_Vivo_Anticancer ADME_Tox ADME/Toxicity Studies In_Vivo_Anti_Inflammatory->ADME_Tox In_Vivo_Anticancer->ADME_Tox Preclinical_Candidate Preclinical Candidate ADME_Tox->Preclinical_Candidate

Drug Discovery Workflow

This guide provides a foundational understanding of the theoretical and practical aspects of substituted pyrrolo[2,3-b]pyridines in drug discovery. The compiled data and detailed protocols are intended to facilitate further research and development of this important class of heterocyclic compounds.

References

In-Depth Technical Guide: 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1001414-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1001414-09-0, chemically known as 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and its demonstrated potential as a core for various biologically active agents. This document summarizes its chemical and physical properties, provides a detailed, albeit inferred, experimental protocol for its synthesis, and discusses its potential biological relevance based on the activities of structurally related compounds.

Chemical Characterization

Table 1: Physicochemical Properties of CAS 1001414-09-0

PropertyValueSource
CAS Number 1001414-09-0[1][2][3]
Chemical Name This compound[1][2]
Molecular Formula C₁₃H₈ClIN₂O₂S[1]
Molecular Weight 418.64 g/mol [1][3]
Appearance Solid (predicted)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general and robust method for the synthesis of the parent compound, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been described. This protocol can be adapted for the synthesis of the target compound by starting with the appropriately substituted 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

The following protocol is adapted from a known procedure for the synthesis of the parent compound and is expected to be applicable for the synthesis of this compound.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification Pyrrolopyridine 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Step1 Combine reactants in DCM Pyrrolopyridine->Step1 BenzenesulfonylChloride Benzenesulfonyl chloride Step3 Slowly add Benzenesulfonyl chloride BenzenesulfonylChloride->Step3 Base Sodium Hydroxide (NaOH) Base->Step1 Catalyst Tetrabutylammonium bromide Catalyst->Step1 Solvent Dichloromethane (DCM) Solvent->Step1 Step2 Cool to 0°C Step1->Step2 Step2->Step3 Step4 Warm to room temperature and stir for 1 hour Step3->Step4 Workup1 Hydrolyze with water Step4->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with saturated NaCl solution Workup2->Workup3 Workup4 Dry over MgSO4 Workup3->Workup4 Workup5 Concentrate under reduced pressure Workup4->Workup5 Purification Silica gel column chromatography (Eluent: Cyclohexane/Ethyl Acetate) Workup5->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask purged with nitrogen, combine 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, tetrabutylammonium bromide, and finely ground sodium hydroxide in dichloromethane.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride dropwise to the cooled mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • After the reaction is complete, hydrolyze the mixture by adding water.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield the final product, this compound.

Expected Characterization Data

Based on the characterization of the parent compound, the following spectral data would be anticipated for this compound.

Table 2: Anticipated NMR Data

NucleusExpected Chemical Shifts (ppm)Notes
¹H NMR Aromatic protons from the benzenesulfonyl group (multiplets). Protons on the pyrrolopyridine core, with shifts influenced by the chloro and iodo substituents.Specific shifts would require experimental determination.
¹³C NMR Aromatic carbons from the benzenesulfonyl group. Carbons of the pyrrolopyridine core, with shifts influenced by the chloro and iodo substituents.Specific shifts would require experimental determination.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 418.64 g/mol , along with characteristic isotopic patterns for chlorine and fragmentation patterns corresponding to the loss of the benzenesulfonyl group and other fragments.

Potential Biological Activity and Signaling Pathways

While no direct biological activity data for this compound has been published, the pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, particularly in the field of kinase inhibitors. Several patents and research articles describe the activity of related compounds, suggesting potential areas of investigation for this molecule.

dot

KinaseInhibition PyrrolopyridineCore Pyrrolo[2,3-b]pyridine Scaffold (e.g., CAS 1001414-09-0) Kinase Protein Kinases PyrrolopyridineCore->Kinase Inhibition Disease Disease (e.g., Cancer, Inflammation) PyrrolopyridineCore->Disease Potential Therapeutic Effect PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase CellularProcesses Cellular Processes (Proliferation, Survival, etc.) PhosphorylatedSubstrate->CellularProcesses CellularProcesses->Disease

Caption: Proposed mechanism of action for pyrrolopyridine-based kinase inhibitors.
Kinase Inhibition

Derivatives of pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

  • Janus Kinase (JAK) Inhibitors: Several patents and publications describe pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of JAKs, particularly JAK3. These compounds show promise as immunomodulators for the treatment of autoimmune diseases and organ transplant rejection.

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: Patent literature suggests that 1H-pyrrolo[2,3-b]pyridines are useful in the treatment of disorders mediated by SGK-1 kinase.

  • Other Kinase Targets: The broader class of pyrrolopyridines has been explored as inhibitors for a range of other kinases involved in oncology, such as Fibroblast Growth Factor Receptors (FGFRs) and B-Raf.

Given its structure, this compound could potentially be screened for activity against a panel of kinases to determine its inhibitory profile.

Conclusion

This compound is a halogenated derivative of the medicinally important pyrrolo[2,3-b]pyridine scaffold. While specific experimental and biological data for this compound are currently limited in the public domain, its synthesis is feasible through established methods. The known biological activities of structurally related compounds, particularly as kinase inhibitors, suggest that this molecule may be a valuable tool for chemical biology and a potential starting point for drug discovery efforts. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in relevant biological assays, particularly those targeting protein kinases.

References

The Discovery and Synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key synthetic intermediate, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. While the initial discovery and specific first synthesis of this compound are not extensively detailed in publicly available literature, this document outlines a plausible and scientifically sound synthetic pathway based on established methodologies for the preparation of related 7-azaindole derivatives. This guide includes detailed, representative experimental protocols, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of biologically active molecules, including kinase inhibitors for the treatment of cancer. The specific compound, this compound, serves as a crucial building block in the synthesis of more complex drug candidates. The presence of orthogonal halogen substituents (chloro and iodo) at the 5- and 3-positions, respectively, allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse functionalities. The benzenesulfonyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the core and influencing the regioselectivity of subsequent reactions.

This document aims to provide a practical guide for the synthesis of this important intermediate, based on established chemical principles for this class of compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available substituted pyridine. The proposed pathway involves the construction of the pyrrole ring, followed by sequential halogenation and N-protection.

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-iodopyridine A->B Iodination C 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine B->C Pyrrole Ring Formation D 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine C->D N-Benzenesulfonylation E This compound D->E Iodination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for each step of the proposed synthesis.

Step 1: Iodination of 2-Amino-5-chloropyridine

Reaction: 2-Amino-5-chloropyridine is regioselectively iodinated at the 3-position to yield 2-amino-5-chloro-3-iodopyridine.

Procedure: To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Pyrrole Ring Formation (Bartoli Indole Synthesis)

Reaction: The pyrrole ring is constructed via a modified Bartoli indole synthesis from 2-amino-5-chloro-3-iodopyridine to form 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Procedure: To a solution of 2-amino-5-chloro-3-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: N-Benzenesulfonylation

Reaction: The pyrrole nitrogen of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is protected with a benzenesulfonyl group to yield this compound.

Procedure: To a solution of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which benzenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product based on the proposed synthetic route.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-chloropyridineC₅H₅ClN₂128.56Off-white solid
2-Amino-5-chloro-3-iodopyridineC₅H₄ClIN₂254.45Yellow solid
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineC₇H₄ClIN₂278.48Light brown solid
This compoundC₁₃H₈ClIN₂O₂S418.64White to off-white solid

Table 2: Representative Reaction Data

StepReactionReactantProductTypical Yield (%)
1Iodination2-Amino-5-chloropyridine2-Amino-5-chloro-3-iodopyridine75-85
2Pyrrole Ring Formation2-Amino-5-chloro-3-iodopyridine5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine40-50
3N-Benzenesulfonylation5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineThis compound80-90

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Workflow Start Start: 2-Amino-5-chloropyridine Step1 Step 1: Regioselective Iodination (NIS, DMF) Start->Step1 Intermediate1 Intermediate: 2-Amino-5-chloro-3-iodopyridine Step1->Intermediate1 Step2 Step 2: Pyrrole Annulation (Vinylmagnesium Bromide, THF) Intermediate1->Step2 Intermediate2 Intermediate: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Step 3: N-Protection (Benzenesulfonyl Chloride, NaH, THF) Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical workflow of the synthesis from starting material to final product.

Conclusion

spectroscopic analysis (¹H NMR, ¹³C NMR) of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the novel heterocyclic compound, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Due to the absence of published experimental spectra for this specific molecule, this guide leverages spectral data from structurally related analogs to predict the chemical shifts and coupling constants. This predictive analysis, combined with detailed experimental protocols and illustrative diagrams, serves as a valuable resource for researchers involved in the synthesis, characterization, and application of similar compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from an analysis of the known spectral data of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, 5-chloro-1H-pyrrolo[2,3-b]pyridine, and 3-iodo-1H-pyrrolo[2,3-b]pyridine, considering the additive effects of the substituents on the core pyrrolo[2,3-b]pyridine scaffold.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0 - 8.2s-
H-4~ 8.3 - 8.5d~ 2.0
H-6~ 8.1 - 8.3d~ 2.0
H-2', H-6' (Benzenesulfonyl)~ 8.1 - 8.3m-
H-3', H-5' (Benzenesulfonyl)~ 7.5 - 7.7m-
H-4' (Benzenesulfonyl)~ 7.6 - 7.8m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 125 - 128
C-3~ 70 - 75
C-3a~ 128 - 131
C-4~ 145 - 148
C-5~ 120 - 123
C-6~ 130 - 133
C-7a~ 148 - 151
C-1' (Benzenesulfonyl)~ 138 - 141
C-2', C-6' (Benzenesulfonyl)~ 127 - 130
C-3', C-5' (Benzenesulfonyl)~ 129 - 132
C-4' (Benzenesulfonyl)~ 134 - 137

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and related heterocyclic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

¹H NMR Acquisition
  • Pulse Sequence: Employ a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Acquisition
  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon atom.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Visualization of Structure and Workflow

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR analysis.

molecular_structure cluster_molecule This compound N1 N1 C2 C2 N1->C2 S S N1->S C3 C3 C2->C3 H2 H2 C2->H2 C3a C3a C3->C3a I I C3->I C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Cl Cl C5->Cl C6->C7a H6 H6 C6->H6 C7a->N1 N7 N7 C7a->N7 N7->C6 O1 O S->O1 O2 O S->O2 C1_prime C1' S->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime H4_prime H4' C4_prime->H4_prime C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime

Caption: Molecular structure and atom numbering of the title compound.

NMR_Workflow cluster_workflow NMR Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Load Sample DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing Generate FID SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) DataProcessing->SpectralAnalysis Generate Spectrum StructureElucidation Structure Elucidation / Confirmation SpectralAnalysis->StructureElucidation Interpret Data

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a compound of interest in pharmaceutical research. Due to the absence of direct experimental mass spectral data in publicly available literature, this guide presents a theoretical fragmentation pathway analysis based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties. This predictive approach offers valuable insights for the identification and structural elucidation of this and structurally related molecules.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₈ClIN₂O₂S

  • Molecular Weight: 418.63 g/mol

  • CAS Number: 1001414-09-0

PropertyValue
Molecular FormulaC₁₃H₈ClIN₂O₂S
Monoisotopic Mass418.9098 u
AppearanceSolid (predicted)

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions. The proposed fragmentation pathway is detailed in the subsequent section.

m/z (predicted) Proposed Fragment Ion Neutral Loss Notes
419[M+H]⁺-Protonated molecular ion, expected in ESI.
418[M]⁺•-Molecular ion, expected in EI.
291[M-I]⁺I• (127 u)Loss of the iodine radical, a common fragmentation for iodo-substituted compounds.
277[M-SO₂-Cl]⁺SO₂ (64 u), Cl• (35 u)Consecutive or concerted loss of sulfur dioxide and a chlorine radical.
242[M-SO₂C₆H₅]⁺SO₂C₆H₅• (141 u)Cleavage of the N-S bond.
177[C₇H₄ClN₂]⁺C₆H₅SO₂I• (268 u)Fragment corresponding to the 5-chloro-1H-pyrrolo[2,3-b]pyridine core.
141[C₆H₅SO₂]⁺C₇H₃ClIN₂• (277 u)Benzenesulfonyl cation.
77[C₆H₅]⁺SO₂ (64 u)Phenyl cation, a common fragment from benzene-containing compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to initiate at the weakest bonds and proceed through the loss of stable neutral molecules and radicals. The benzenesulfonyl group and the halogen substituents are key fragmentation-directing features.

A primary fragmentation pathway likely involves the cleavage of the Carbon-Iodine bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical. Another significant fragmentation route is the cleavage of the Nitrogen-Sulfur bond of the sulfonamide, leading to the formation of a benzenesulfonyl radical or cation and the pyrrolo[2,3-b]pyridine core radical cation. Subsequent fragmentation of the benzenesulfonyl group can lead to the loss of SO₂ and the formation of a phenyl cation.

Fragmentation_Pathway M [M]⁺• m/z = 418 F1 [M-I]⁺ m/z = 291 M->F1 - I• F2 [M-SO₂C₆H₅]⁺• m/z = 277 M->F2 - C₆H₅SO₂• F3 [C₆H₅SO₂]⁺ m/z = 141 M->F3 - C₇H₃ClIN₂• F5 [C₇H₄ClN₂]⁺ m/z = 152 F2->F5 - I•, - Cl• F4 [C₆H₅]⁺ m/z = 77 F3->F4 - SO₂

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for the target compound is not available, a general protocol for the analysis of similar small molecules by mass spectrometry is provided below.

4.1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is typically used. For EI-MS, the sample can be introduced via a direct insertion probe.

4.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source:

    • Electrospray Ionization (ESI): Operated in positive ion mode.

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 300 - 400 °C

      • Nebulizer Gas (Nitrogen): 3 - 5 Bar

      • Drying Gas (Nitrogen): 8 - 12 L/min

    • Electron Ionization (EI):

      • Electron Energy: 70 eV

      • Source Temperature: 200 - 250 °C

      • Trap Current: 100 - 200 µA

  • Mass Analyzer:

    • Scan Range: m/z 50 - 600

    • Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

4.3. Data Analysis

  • Molecular Ion Identification: Identify the molecular ion peak ([M]⁺• for EI, [M+H]⁺ for ESI) and confirm the isotopic pattern for the presence of chlorine.

  • Fragment Ion Analysis: Propose structures for the major fragment ions based on their accurate masses and known fragmentation mechanisms of sulfonamides and halogenated aromatic compounds.

  • Pathway Elucidation: Construct a fragmentation pathway that logically connects the molecular ion to the observed fragment ions through neutral losses.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel compound like this compound in a drug development setting.

Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation cluster_3 Reporting SP1 Compound Synthesis & Purification SP2 Sample Dissolution & Dilution SP1->SP2 MS1 Full Scan MS (e.g., ESI-QTOF) SP2->MS1 MS2 Tandem MS (MS/MS) Analysis MS1->MS2 DI1 Identify Molecular Ion MS2->DI1 DI2 Analyze Fragment Ions & Neutral Losses DI1->DI2 DI3 Propose Fragmentation Pathway DI2->DI3 R1 Structure Confirmation DI3->R1 R2 Generate Technical Report R1->R2

Caption: General workflow for mass spectrometric analysis in drug development.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these theoretical predictions and to fully characterize the fragmentation pathways of this molecule.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly as kinase inhibitors and for other therapeutic applications. The protocols outlined below are based on established methodologies for structurally related 7-azaindole scaffolds and serve as a comprehensive guide for the successful synthesis of C3-arylated pyrrolo[2,3-b]pyridine derivatives.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C3-position of the 7-azaindole ring system. The presence of a benzenesulfonyl protecting group on the pyrrole nitrogen enhances the stability of the molecule and can influence the electronic properties of the heterocyclic system. The selective coupling at the C3-iodo position over the C5-chloro position is a key consideration in the synthetic strategy.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an organoboron reagent, typically a boronic acid or its ester, is catalyzed by a palladium complex in the presence of a base. The general transformation is depicted below:

Suzuki_Reaction substrate This compound product 1-Benzenesulfonyl-5-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine substrate->product boronic_acid R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) boronic_acid->product reagents Pd Catalyst Ligand Base, Solvent, Heat

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols are adapted from successful Suzuki couplings of analogous N-protected 3-iodo-7-azaindole derivatives and provide a strong starting point for the target molecule. Optimization may be required for specific substrates.

Protocol 1: General Procedure for C3-Arylation

This protocol is based on conditions found to be effective for the selective C3-arylation of a similar N-protected 6-chloro-3-iodo-7-azaindole.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Sphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add this compound, the aryl boronic acid, cesium carbonate, Pd₂(dba)₃, and Sphos.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/ethanol solvent mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Benzenesulfonyl-5-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow

Experimental_Workflow start Combine Reactants (Azaindole, Boronic Acid, Base, Catalyst, Ligand) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 60-80 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC or LC-MS) heat_stir->monitor workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, HRMS) purify->product

Caption: A typical experimental workflow for the Suzuki coupling.

Data Presentation

The following table summarizes the results of Suzuki coupling reactions performed on a structurally analogous compound, N-protected 6-chloro-3-iodo-7-azaindole, with various aryl boronic acids.[1] These results demonstrate the feasibility of the reaction with both electron-donating and electron-withdrawing groups on the boronic acid, providing a strong predictive basis for reactions with this compound.

Table 1: Representative Yields for Suzuki Coupling of an Analogous N-Protected 6-Chloro-3-iodo-7-azaindole

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid6-chloro-3-phenyl-N-protected-7-azaindole85
24-Methylphenylboronic acid6-chloro-3-(4-methylphenyl)-N-protected-7-azaindole89
34-Methoxyphenylboronic acid6-chloro-3-(4-methoxyphenyl)-N-protected-7-azaindole93
44-Fluorophenylboronic acid6-chloro-3-(4-fluorophenyl)-N-protected-7-azaindole79
53,5-Bis(trifluoromethyl)phenylboronic acid6-chloro-3-(3,5-bis(trifluoromethyl)phenyl)-N-protected-7-azaindole67
61-Naphthylboronic acid6-chloro-3-(1-naphthyl)-N-protected-7-azaindole92
7Benzo[d][2][3]dioxol-5-ylboronic acid6-chloro-3-(benzo[d][2][3]dioxol-5-yl)-N-protected-7-azaindole76

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving several key steps.

Suzuki_Mechanism cluster_steps Catalytic Cycle pd0 Pd(0)L2 pd_complex1 R-X-Pd(II)L2 pd0->pd_complex1 R-X reductive_elimination Reductive Elimination pd0->reductive_elimination Product Release oxidative_addition Oxidative Addition pd_complex2 R-R'-Pd(II)L2 pd_complex1->pd_complex2 R'-B(OH)2 Base transmetalation Transmetalation pd_complex2->pd0 product R-R'

Caption: Simplified catalytic cycle for the Suzuki coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh catalyst; ensure anaerobic conditions.
Poor quality of reagentsUse pure, dry solvents and reagents.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation of Boronic Acid Presence of excess waterUse anhydrous solvents if possible.
High reaction temperatureLower the reaction temperature.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products Homocoupling of boronic acidEnsure rigorous exclusion of oxygen.
Reaction at the C-Cl bondLower reaction temperature; use a catalyst system selective for C-I activation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-arylation of this compound. The provided protocols, based on successful reactions with analogous compounds, offer a robust starting point for the synthesis of a diverse library of C3-substituted 7-azaindole derivatives. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific substrates of interest in drug discovery and development programs.

References

Application Notes and Protocols: Screening of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] This structural motif mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine belongs to this promising class of molecules. The benzenesulfonyl group at the 1-position, the chloro group at the 5-position, and the iodo group at the 3-position provide a unique substitution pattern that can be explored for potent and selective kinase inhibition.

These application notes provide a comprehensive overview and detailed protocols for the in vitro and cell-based screening of this compound to characterize its potential as a kinase inhibitor.

Chemical Information

PropertyValue
IUPAC Name 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1001414-09-0[2][3][4]
Molecular Formula C₁₃H₈ClIN₂O₂S[2][3]
Molecular Weight 418.64 g/mol [2][3]
Structure
Chemical structure of this compound
InChI Key VZXZRNATZJUUQW-UHFFFAOYSA-N
SMILES Clc1cnc2n(cc(I)c2c1)S(=O)(=O)c3ccccc3[2]

Hypothesized Mechanism of Action

Based on the 1H-pyrrolo[2,3-b]pyridine core structure, this compound is hypothesized to act as an ATP-competitive inhibitor. The pyrrolopyridine scaffold is expected to form key hydrogen bonds with the kinase hinge region, while the substituents at the 3- and 5-positions can be tailored to achieve selectivity and potency by interacting with specific residues in the ATP-binding pocket. The bulky benzenesulfonyl group may influence the orientation of the molecule within the active site and could potentially confer selectivity for certain kinase families.

Data Presentation: Representative Inhibitory Activity

The following table summarizes hypothetical in vitro kinase inhibitory activities of this compound against a panel of cancer-related kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds and is based on activities reported for structurally related pyrrolo[2,3-b]pyridine derivatives.[1][5]

Target KinaseIC₅₀ (nM)Reference Compound (Sunitinib) IC₅₀ (nM)
FGFR1157
FGFR2259
FGFR35025
VEGFR2150261
CDK885-
TNIK120<1 (for a different derivative)

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase and the inhibitory potential of the test compound.

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant kinases (e.g., FGFR1, VEGFR2, CDK8)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT116 for CDK8, 4T1 for FGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • This compound

  • Appropriate cell line

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays Compound 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Assay Biochemical Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Kinase Panel (e.g., FGFR, VEGFR, CDK) Kinase_Panel->Assay IC50 IC50 Determination Assay->IC50 Cell_Lines Cancer Cell Lines IC50->Cell_Lines Lead Compound Proliferation Proliferation Assay (e.g., MTT) Cell_Lines->Proliferation Target_Engagement Target Engagement (Western Blot) Cell_Lines->Target_Engagement GI50 GI50 Determination Proliferation->GI50 Phospho_Inhibition Phosphorylation Inhibition Target_Engagement->Phospho_Inhibition FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CDK8_Mediated_Transcription CDK8 CDK8/Cyclin C Mediator Mediator Complex CDK8->Mediator Inhibitor 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Inhibitor->CDK8 RNA_Pol_II RNA Polymerase II Mediator->RNA_Pol_II Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Transcription_Factors Transcription Factors (e.g., STATs, p53) Transcription_Factors->RNA_Pol_II

References

protocol for the synthesis of substituted pyrrolo[2,3-b]pyridines from 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines, starting from the readily available intermediate, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The methodologies described herein utilize selective palladium-catalyzed cross-coupling reactions, specifically Sonogashira and Suzuki couplings, to introduce diverse functionalities at the C-3 and C-5 positions of the pyrrolo[2,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds.

The protocol leverages the differential reactivity of the C-I and C-Cl bonds, allowing for a sequential and controlled introduction of substituents. The more reactive C-I bond at the 3-position is functionalized first, followed by the coupling at the less reactive C-Cl bond at the 5-position. The final step involves the deprotection of the benzenesulfonyl group to yield the target 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine B Step 1: Selective C-3 Coupling (Sonogashira or Suzuki) A->B C 1-Benzenesulfonyl-5-chloro-3-substituted- 1H-pyrrolo[2,3-b]pyridine B->C D Step 2: C-5 Coupling (Sonogashira or Suzuki) C->D E 1-Benzenesulfonyl-3,5-disubstituted- 1H-pyrrolo[2,3-b]pyridine D->E F Step 3: Deprotection E->F G 3,5-Disubstituted- 1H-pyrrolo[2,3-b]pyridine F->G

Caption: Synthetic workflow for substituted pyrrolo[2,3-b]pyridines.

Reaction Pathway

The chemical transformations involved in the synthesis are outlined below.

G cluster_0 This compound cluster_1 1-Benzenesulfonyl-5-chloro-3-alkynyl-1H-pyrrolo[2,3-b]pyridine cluster_2 1-Benzenesulfonyl-5-aryl-3-alkynyl-1H-pyrrolo[2,3-b]pyridine cluster_3 5-Aryl-3-alkynyl-1H-pyrrolo[2,3-b]pyridine Start Starting Material Int1 Intermediate 1 Int2 Intermediate 2 Final Final Product img_start img_start img_int1 img_int1 img_start->img_int1 Sonogashira Coupling (R-C≡CH, Pd(PPh₃)₄, CuI, Et₃N) img_int2 img_int2 img_int1->img_int2 Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃) img_final img_final img_int2->img_final Deprotection (NaOH or Mg/MeOH)

Caption: Chemical reaction pathway.

Experimental Protocols

Step 1: Selective Sonogashira Coupling at the C-3 Position

This protocol describes the selective coupling of a terminal alkyne at the 3-iodo position of the starting material.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound474.701.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.141.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.050.05
Copper(I) Iodide (CuI)190.450.10.1
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the 1-Benzenesulfonyl-5-chloro-3-alkynyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Suzuki Coupling at the C-5 Position

This protocol describes the coupling of a boronic acid at the 5-chloro position of the intermediate from Step 1.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Benzenesulfonyl-5-chloro-3-alkynyl-1H-pyrrolo[2,3-b]pyridine-1.01.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • In a round-bottom flask, dissolve the 1-Benzenesulfonyl-5-chloro-3-alkynyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the 1-Benzenesulfonyl-3-alkynyl-5-aryl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Deprotection of the Benzenesulfonyl Group

This final step removes the benzenesulfonyl protecting group to yield the desired 1H-pyrrolo[2,3-b]pyridine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Benzenesulfonyl-3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine-1.01.0
Sodium Hydroxide (NaOH)40.005.05.0
Methanol (MeOH)-10 mL-
Water-5 mL-

Procedure:

  • Dissolve the 1-Benzenesulfonyl-3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add sodium hydroxide (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.

Data Summary

The following table summarizes typical reaction conditions. Yields are representative and may vary depending on the specific substrates used.

StepReaction TypeCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1SonogashiraPd(PPh₃)₄ (5), CuI (10)Et₃N (3.0)THFRT4-670-90
2SuzukiPd(dppf)Cl₂ (5)K₂CO₃ (3.0)Dioxane/H₂O90-10012-1660-85
3Deprotection-NaOH (5.0)MeOH/H₂O65-702-480-95

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

  • Solvents should be properly dried and degassed where indicated.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a Synthetic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of targeted therapeutics. The pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold is a "privileged structure" that can mimic the purine core of ATP, enabling compounds containing this motif to bind to the ATP-binding site of various protein kinases. The strategic placement of the chloro and iodo substituents, along with the benzenesulfonyl protecting group, provides versatile handles for derivatization through modern cross-coupling reactions, making it an invaluable tool in the construction of complex drug molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on precursors for BRAF inhibitors such as vemurafenib.

Application in the Synthesis of BRAF Inhibitors

This compound is a crucial intermediate in the synthesis of potent inhibitors of the BRAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are drivers in a significant percentage of melanomas and other cancers.[1] The development of selective BRAF inhibitors like vemurafenib has been a significant advancement in the treatment of such malignancies.

The chloro group at the 5-position and the iodo group at the 3-position of the pyrrolo[2,3-b]pyridine core allow for sequential and regioselective introduction of different aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, which can be removed under basic conditions in later synthetic steps.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 3-position of the pyrrolo[2,3-b]pyridine core.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O85692
3Pyridin-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001278

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Deprotection of the Benzenesulfonyl Group

This protocol outlines the removal of the benzenesulfonyl protecting group to yield the free N-H pyrrolo[2,3-b]pyridine.

Reaction Scheme:

Materials:

  • 3-Aryl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Base (e.g., NaOH, KOH, 2.0-5.0 equiv)

  • Solvent (e.g., Methanol/water or THF/water mixture)

Procedure:

  • Dissolve the 3-aryl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in the chosen solvent system.

  • Add an aqueous solution of the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected product. Further purification by chromatography or recrystallization may be necessary.

Quantitative Data:

EntrySubstrateBaseSolventTemp (°C)Time (h)Yield (%)
13-Phenyl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridineNaOHMeOH/H₂O40495
23-(4-Methoxyphenyl)-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridineKOHTHF/H₂O25698

Visualizations

Synthetic Pathway to a Vemurafenib Precursor

The following diagram illustrates a potential synthetic route from this compound to a key precursor of the BRAF inhibitor vemurafenib.

G start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate1 3-(2,4-Difluorophenyl)-1-benzenesulfonyl- 5-chloro-1H-pyrrolo[2,3-b]pyridine start->intermediate1 Suzuki-Miyaura Coupling (2,4-Difluorophenyl)boronic acid Pd catalyst, base intermediate2 3-(2,4-Difluorophenyl)-5-chloro- 1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 Deprotection NaOH, MeOH/H₂O final_product Vemurafenib Precursor intermediate2->final_product Further Steps (e.g., Acylation, Sulfonylation)

Caption: Synthetic route to a Vemurafenib precursor.

BRAF/MEK/ERK Signaling Pathway Inhibition

This diagram shows the mechanism of action of BRAF inhibitors, which are synthesized using the described precursor.

G RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by Vemurafenib.

Experimental Workflow

The logical flow of the synthesis and subsequent biological evaluation is depicted below.

G start Start with Precursor: 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Evaluation (e.g., Kinase Assays) purification->bio_assay sar Structure-Activity Relationship (SAR) Studies bio_assay->sar

Caption: General workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex molecules in medicinal chemistry. Its application in the development of BRAF inhibitors highlights its importance in the generation of targeted cancer therapeutics. The provided protocols offer a foundation for researchers to utilize this building block in their drug discovery and development efforts.

References

functionalization of the pyrrolo[2,3-b]pyridine core using 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core, a key scaffold in medicinal chemistry, utilizing the versatile building block 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . The methodologies outlined below describe palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, which enable the introduction of diverse substituents at the C3 position of the pyrrolo[2,3-b]pyridine ring. Such modifications are crucial in the development of novel therapeutics, particularly kinase inhibitors.[1][2]

The 1-benzenesulfonyl protecting group serves to activate the pyrrolo[2,3-b]pyridine system towards regioselective functionalization and can be readily removed under basic conditions post-coupling to yield the free N-H pyrrolo[2,3-b]pyridine derivatives.

Key Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Functionalized pyrrolo[2,3-b]pyridines can act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the kinase hinge region.[2] The ability to readily diversify the substituents on this core structure through the described cross-coupling reactions is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates. For instance, derivatives of this scaffold have been investigated as inhibitors of c-Met, TNIK, CDK8, and FGFR.[1][3][4][5]

Experimental Protocols

The following protocols are representative methods for the functionalization of This compound . Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridines

This protocol describes the synthesis of 3-aryl-pyrrolo[2,3-b]pyridine derivatives, which are common motifs in kinase inhibitors.[6]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Suzuki-Miyaura Couplings:

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Toluene110892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)DMF901678

Note: The above data is representative and based on analogous reactions.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-pyrrolo[2,3-b]pyridines

This protocol enables the introduction of an alkynyl moiety, a versatile functional group for further transformations in drug discovery.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Sonogashira Couplings:

EntryTerminal AlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (6)TEA (2.5)THF60688
2EthynyltrimethylsilanePd(PPh₃)₄ (5), CuI (10)DIPEA (3.0)DMF251295
3Propargyl alcoholPdCl₂(PPh₃)₂ (4), CuI (8)TEA (2.5)THF50882

Note: The above data is representative and based on analogous reactions.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-pyrrolo[2,3-b]pyridines

This protocol allows for the formation of C-N bonds, introducing primary or secondary amines at the C3 position.[9][10]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G2, RuPhos Pd G2) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos) (1-3 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5 - 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Aminations:

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G2 (2) / XPhos (2)NaOtBu (1.5)Toluene1001890
2AnilineRuPhos Pd G2 (3) / RuPhos (3)K₃PO₄ (2.0)Dioxane1102485
3BenzylamineXPhos Pd G2 (2) / XPhos (2)LiHMDS (1.8)Toluene901688

Note: The above data is representative and based on analogous reactions.

Protocol 4: Deprotection of the 1-Benzenesulfonyl Group

This protocol describes the removal of the benzenesulfonyl protecting group to yield the N-H pyrrolo[2,3-b]pyridine.[11]

Reaction Scheme:

Materials:

  • 1-Benzenesulfonyl-functionalized-pyrrolo[2,3-b]pyridine

  • Base (e.g., NaOH, KOH)

  • Solvent (e.g., Methanol, Ethanol, THF/Water)

Procedure:

  • Dissolve the 1-benzenesulfonyl-protected pyrrolo[2,3-b]pyridine in a suitable solvent.

  • Add an aqueous solution of the base (e.g., 1-2 M NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with an acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the deprotected product.

Visualized Workflows and Pathways

Suzuki_Miyaura_Workflow start Start Materials: This compound Arylboronic Acid Base, Catalyst, Solvent reaction_setup Reaction Setup: - Add reactants to vessel - Evacuate and backfill with inert gas - Add solvent and degas start->reaction_setup catalyst_addition Add Palladium Catalyst reaction_setup->catalyst_addition heating Heat and Stir (80-110 °C) catalyst_addition->heating workup Work-up: - Cool and dilute - Wash with H₂O and brine heating->workup purification Purification: Flash Column Chromatography workup->purification product Product: 3-Aryl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine purification->product Sonogashira_Workflow start Start Materials: This compound Terminal Alkyne Base, Catalysts, Solvent reaction_setup Reaction Setup: - Add reactants and catalysts to vessel - Evacuate and backfill with inert gas - Add solvent and base start->reaction_setup alkyne_addition Add Terminal Alkyne reaction_setup->alkyne_addition heating Stir at RT or Heat (50-70 °C) alkyne_addition->heating workup Work-up: - Filter through celite - Concentrate filtrate heating->workup purification Purification: Flash Column Chromatography workup->purification product Product: 3-Alkynyl-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine purification->product Buchwald_Hartwig_Workflow start Start Materials: This compound Amine Base, Catalyst, Ligand, Solvent reaction_setup Reaction Setup (Inert Atmosphere): - Add catalyst, ligand, and base - Add solvent, starting material, and amine start->reaction_setup heating Heat and Stir (80-110 °C) reaction_setup->heating workup Work-up: - Cool and quench - Extract and wash heating->workup purification Purification: Flash Column Chromatography workup->purification product Product: 3-Amino-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine purification->product Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site drug Functionalized Pyrrolo[2,3-b]pyridine (e.g., Vemurafenib analog) kinase Kinase (e.g., BRAF V600E) drug->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation signaling Downstream Signaling (e.g., MAPK Pathway) p_substrate->signaling proliferation Cell Proliferation and Survival signaling->proliferation

References

Application Notes and Protocols for Exploring the Antimicrobial Activity of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of 1-benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives. The following sections outline the principles of antimicrobial susceptibility testing and provide standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these novel compounds.

Introduction to Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents.[1] Pyrrolo[2,3-b]pyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for novel antimicrobial drugs. The evaluation of such compounds typically begins with in vitro screening to determine their efficacy against various pathogenic microorganisms.[2][3]

The primary objectives of this screening are to:

  • Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism (MIC).[2][4]

  • Determine the lowest concentration of the compound that results in microbial death (MBC).[5][6][7]

These parameters are fundamental in assessing the antimicrobial potential of a new chemical entity and are crucial for guiding further drug development efforts.[8]

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing should be organized systematically to facilitate comparison and analysis. The following table provides a template for presenting MIC and MBC values for a series of this compound derivatives against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives (Hypothetical Data)

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
BSCIP-001 Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 2592232>64
Pseudomonas aeruginosa ATCC 27853>64>64
Candida albicans ATCC 90028816
BSCIP-002 Staphylococcus aureus ATCC 29213816
Escherichia coli ATCC 259221632
Pseudomonas aeruginosa ATCC 2785364>64
Candida albicans ATCC 9002848

Note: Data presented are for illustrative purposes only. Actual values must be determined experimentally. ATCC: American Type Culture Collection.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of the test compounds against various microbial strains.[9][10]

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates[4]

  • Mueller-Hinton Broth (MHB) for bacteria, adjusted for cations (CAMHB)[11]

  • RPMI-1640 medium for fungi

  • Microbial cultures (bacterial and fungal strains)

  • Spectrophotometer

  • Incubator[10]

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to achieve a starting concentration for the serial dilutions. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the starting concentration of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound and the growth control wells.

    • The final volume in each well will be 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.[4]

    • Incubate plates at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][11] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.[5][7]

Materials:

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and spreader

Procedure:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[6][7] This is determined by counting the number of colonies on the agar plates.

Visualizations

Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for determining the antimicrobial activity of the test compounds and a hypothetical signaling pathway that could be a target for antimicrobial action.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with ~5x10^5 CFU/mL Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate agar plates Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with >=99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Signaling_Pathway cluster_cell Bacterial Cell Compound 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Ribosome Ribosome (Protein Synthesis) Compound->Ribosome Inhibition Metabolic_Enzyme Essential Metabolic Enzyme Compound->Metabolic_Enzyme Inhibition Membrane Cell Membrane/Wall DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Viability Cell Viability Metabolic_Enzyme->Cell_Viability Cell_Division Cell Division / Growth DNA_Replication->Cell_Division Protein_Synthesis->Cell_Division Cell_Viability->Cell_Division

Caption: Potential Antimicrobial Mechanisms of Action.

References

Application Note: A Detailed Protocol for Sonogashira Coupling of 3-Iodo-pyrrolo[2,3-b]pyridines with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a fundamental and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base, and proceeds under mild conditions with high functional group tolerance.[2][3]

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and is a key building block in medicinal chemistry.[4] The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling provides a powerful strategy for the synthesis of novel derivatives for drug discovery and materials science.[3] This document provides a detailed experimental protocol for the Sonogashira coupling of 3-iodo-pyrrolo[2,3-b]pyridines with various terminal alkynes.

General Reaction Scheme

The reaction involves the coupling of a 3-iodo-pyrrolo[2,3-b]pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the corresponding 3-alkynyl-pyrrolo[2,3-b]pyridine.

General Reaction Scheme

Figure 1. General scheme for the Sonogashira coupling of 3-iodo-pyrrolo[2,3-b]pyridine. R¹ can be H or a protecting group, and R² represents various functional groups.

Reaction Conditions Summary

The successful execution of the Sonogashira coupling is dependent on the careful selection of catalysts, solvents, and bases. The following table summarizes typical conditions reported for the coupling of iodo-heterocycles, which serve as a strong starting point for optimizing reactions with 3-iodo-pyrrolo[2,3-b]pyridines.[4][5]

ParameterTypical Reagents / ConditionsConcentration / LoadingNotes
Aryl Halide 3-Iodo-pyrrolo[2,3-b]pyridine1.0 equivAryl iodides are highly reactive substrates for this coupling.[6]
Alkyne Terminal Alkyne1.1 - 1.5 equivA slight excess is used to ensure complete consumption of the aryl iodide.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1 - 5 mol%PdCl₂(PPh₃)₂ is a common and effective choice.[4][7]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)2 - 10 mol%Essential for the classical Sonogashira mechanism to increase reaction rate.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)2.0 - 3.0 equivActs as a scavenger for the HI generated and aids in the formation of the copper acetylide.[1]
Solvent Anhydrous DMF or THF0.1 - 0.5 MDMF is often a good choice for less reactive substrates.[1][4]
Temperature Room Temperature to 65 °C-Reaction can often proceed at room temperature, but heating may be required for less reactive partners.[1][4]
Atmosphere Inert (Nitrogen or Argon)-Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling experiment, from initial setup to final product characterization.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Combine Reactants: - 3-Iodo-pyrrolo[2,3-b]pyridine - Pd Catalyst & CuI - Anhydrous Solvent & Base start->setup 1. inert Establish Inert Atmosphere (Ar/N₂) setup->inert 2. add_alkyne Add Terminal Alkyne (dropwise) inert->add_alkyne 3. react Stir at RT or Heat (e.g., 60 °C) add_alkyne->react 4. monitor Monitor Progress (TLC / LC-MS) react->monitor 5. quench Cool to RT & Dilute with Solvent monitor->quench 6. filter Filter through Celite quench->filter 7. extract Aqueous Wash (Water, Brine) filter->extract 8. dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry 9. concentrate Concentrate in vacuo dry->concentrate 10. purify Purify via Column Chromatography concentrate->purify 11. characterize Characterize Product (NMR, MS, etc.) purify->characterize 12. end_node End characterize->end_node

References

Application of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the application of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in fragment-based drug discovery (FBDD). The following application notes and protocols are presented as a hypothetical case study based on the known utility of the pyrrolo[2,3-b]pyridine scaffold in drug discovery, particularly as a hinge-binding motif for protein kinases. This document is intended to serve as a practical guide for researchers and drug development professionals on how a fragment with this chemical structure could be utilized in an FBDD workflow.

Application Notes

Introduction

This compound is a halogenated heterocyclic compound featuring the 7-azaindole (pyrrolo[2,3-b]pyridine) core. This core is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a bioisostere of purines and to form key hydrogen bonding interactions with the hinge region of protein kinase ATP-binding sites. The presence of chloro and iodo substituents provides vectors for fragment growth and optimization through various coupling chemistries, making it a potentially valuable fragment for FBDD campaigns targeting kinases and other ATP-dependent enzymes. The benzenesulfonyl group can influence solubility and provides an additional modifiable position.

Principle of Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits identified from these screens are then typically optimized into more potent leads through chemical elaboration. This compound is a suitable candidate for an FBDD library due to its relatively low molecular weight and the presence of versatile chemical handles for subsequent optimization.

The primary application of this fragment would be in the initial screening phase to identify novel binders to a target of interest. Its utility extends to the hit-to-lead optimization phase, where the chloro and iodo groups can be exploited for structure-activity relationship (SAR) studies and to improve potency and selectivity.

Potential Targets

The pyrrolo[2,3-b]pyridine scaffold is a common feature in numerous kinase inhibitors. Therefore, this compound is a promising fragment for screening against a wide range of protein kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Potential kinase targets include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • B-RAF proto-oncogene, serine/threonine kinase (BRAF)

  • Cyclin-Dependent Kinases (CDKs)

  • Focal Adhesion Kinase (FAK)

  • Inhibitor of kappa B kinase (IKK) subunits

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes a primary screening method to identify the binding of this compound to a target protein.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • This compound (stock solution in DMSO)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare a series of dilutions of the this compound fragment in running buffer containing a low percentage of DMSO (e.g., 1-5%).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding affinity (KD) by fitting the data to a suitable binding model (e.g., steady-state affinity or kinetic analysis).

Protocol 2: Hit Confirmation and Elaboration using X-ray Crystallography

This protocol outlines the steps to confirm the binding mode of the fragment and guide its subsequent optimization.

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a molar excess of the fragment.

    • Soaking: Soak pre-formed crystals of the apo-protein in a solution containing the fragment and cryoprotectant.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known apo-protein structure.

    • Build the fragment into the observed electron density map and refine the structure.

  • Structure-Based Fragment Elaboration:

    • Analyze the co-crystal structure to identify the binding mode of the fragment and key interactions with the protein.

    • Use the positions of the chloro and iodo atoms as vectors for computational and synthetic elaboration to design more potent and selective inhibitors.

Quantitative Data

The following table summarizes hypothetical quantitative data for the interaction of this compound (Fragment ID: BS-CIP) with a generic protein kinase target (PK-T). This data is for illustrative purposes only.

Fragment IDMolecular Weight (Da)Screening MethodBinding Affinity (KD)Ligand Efficiency (LE)
BS-CIP418.64SPR150 µM0.25

Ligand Efficiency (LE) is calculated as: LE = (1.37/n) * pKD, where n is the number of non-hydrogen atoms.

Visualizations

G cluster_0 Fragment Screening Workflow frag_lib Fragment Library (including BS-CIP) primary_screen Primary Screen (e.g., SPR) frag_lib->primary_screen hit_id Hit Identification primary_screen->hit_id hit_confirm Hit Confirmation (e.g., NMR, ITC) hit_id->hit_confirm structure Structural Biology (X-ray Crystallography) hit_confirm->structure hit_to_lead Hit-to-Lead Optimization (Structure-Guided Design) structure->hit_to_lead lead_comp Lead Compound hit_to_lead->lead_comp

Caption: A typical workflow for fragment-based drug discovery.

G cluster_1 Hypothetical Kinase Signaling Pathway Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor BS-CIP Derivative (Lead Compound) inhibitor->kinase_cascade Inhibition

Caption: Inhibition of a kinase cascade by a BS-CIP-derived lead.

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its unique arrangement of nitrogen atoms allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent and selective inhibition. The provided starting material, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, while the chloro and iodo substituents provide reactive handles for introducing various functionalities through cross-coupling reactions. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and relevant signaling pathways for the development of novel kinase inhibitors based on this scaffold, with a particular focus on targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against the BRAF V600E mutant kinase. These compounds are analogous to derivatives that can be synthesized from the starting material. The data is presented to illustrate the potential of this scaffold for developing potent kinase inhibitors.

Compound IDStructureBRAF V600E IC50 (µM)[1][2]
34e (Structure not publicly available, described as a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold)0.085
35 (Structure not publicly available, described as a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold)0.080

Experimental Protocols

General Synthetic Protocol for Derivatization via Suzuki Coupling

This protocol describes a general method for the derivatization of the 3-iodo position of the pyrrolo[2,3-b]pyridine scaffold using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried reaction flask, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • To this mixture, add the palladium catalyst (0.05-0.1 equivalents) under a positive flow of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine.

  • The benzenesulfonyl protecting group can be removed under standard conditions (e.g., treatment with a base such as NaOH or LiOH in a mixture of THF and water) to yield the final kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant BRAF V600E kinase

  • Kinase substrate (e.g., a peptide containing the kinase recognition sequence)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.

  • Add the BRAF V600E kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cells harboring the target kinase mutation.

Materials:

  • A375 (melanoma) or other suitable cancer cell line with the BRAF V600E mutation

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, clear-bottom 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-ERK

This protocol is used to assess the inhibition of the MAPK/ERK signaling pathway in cells treated with a BRAF inhibitor.

Materials:

  • A375 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed A375 cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Coupling Suzuki Coupling (with Ar-B(OH)2) Start->Coupling Intermediate 3-Aryl-1-benzenesulfonyl- 5-chloro-1H-pyrrolo[2,3-b]pyridine Coupling->Intermediate Deprotection Deprotection (Base Hydrolysis) Intermediate->Deprotection Final Novel Kinase Inhibitor (3-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine) Deprotection->Final Inhibitor Novel Kinase Inhibitor Biochemical In Vitro Kinase Assay (IC50 Determination) Inhibitor->Biochemical Cellular Cell-Based Proliferation Assay (GI50 Determination) Inhibitor->Cellular Mechanism Western Blotting (Pathway Modulation) Cellular->Mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of novel kinase inhibitors.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF

References

Application of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of a variety of bioactive heterocyclic compounds, particularly kinase inhibitors. The presence of the iodo group at the 3-position of the pyrrolo[2,3-b]pyridine core allows for versatile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents to modulate the biological activity of the final products. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, enhancing the stability and reactivity of the molecule during synthetic transformations.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on its application in the development of kinase inhibitors.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-3 position. The principal transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from readily available building blocks.

Application in Kinase Inhibitor Synthesis

This compound is a documented intermediate in the synthesis of compounds targeting various kinases, such as Fms, Kit, and Flt-3. [1]These kinases are implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery.

The general synthetic strategy involves the coupling of a suitable partner to the 3-position of the pyrrolo[2,3-b]pyridine core, followed by the removal of the benzenesulfonyl protecting group to yield the final bioactive molecule.

Experimental Protocols

While specific, detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions starting from this compound are not extensively detailed in the public domain, the following protocols are based on established methodologies for similar substrates and provide a strong starting point for reaction optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl or heteroaryl boronic acid with this compound.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equivStarting material
Aryl/Heteroaryl boronic acid1.2 - 1.5 equivCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))2-5 mol%Pre-catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)2.0 - 3.0 equivActivates the boronic acid
SolventDioxane/H₂O, Toluene/EtOH/H₂O, or DMFDegassed prior to use
Temperature80 - 110 °CReaction temperature
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

Table 2: Reagents and Reaction Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equivStarting material
Terminal Alkyne1.2 - 2.0 equivCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)2-5 mol%Pre-catalyst
Copper(I) Iodide (CuI)5-10 mol%Co-catalyst
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 3.0 equivSolvent and base
SolventTHF or DMFAnhydrous and degassed
TemperatureRoom Temperature to 60 °CReaction temperature
Reaction Time2 - 12 hoursMonitored by TLC or LC-MS

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.

Table 3: Reagents and Reaction Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equivStarting material
Amine1.1 - 1.5 equivNucleophile
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)1-5 mol%Pre-catalyst
Ligand (e.g., XPhos, RuPhos, BINAP)2-10 mol%Essential for catalytic activity
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)1.5 - 2.5 equivStrong, non-nucleophilic base
SolventToluene, Dioxane, or THFAnhydrous and degassed
Temperature80 - 120 °CReaction temperature
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in a reaction vessel.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key cross-coupling reactions.

Suzuki_Coupling Start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst Base Reagents->Reaction Product 3-Aryl/Heteroaryl-1-benzenesulfonyl- 5-chloro-1H-pyrrolo[2,3-b]pyridine Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Bioactive Heterocycle Deprotection->FinalProduct

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira_Coupling Start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Reaction Sonogashira Coupling Start->Reaction Reagents Terminal Alkyne Pd Catalyst, CuI Base Reagents->Reaction Product 3-Alkynyl-1-benzenesulfonyl- 5-chloro-1H-pyrrolo[2,3-b]pyridine Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Bioactive Heterocycle Deprotection->FinalProduct

Caption: Sonogashira Coupling Workflow.

Buchwald_Hartwig_Amination Start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Primary/Secondary Amine Pd Catalyst, Ligand Base Reagents->Reaction Product 3-Amino-1-benzenesulfonyl- 5-chloro-1H-pyrrolo[2,3-b]pyridine Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Bioactive Heterocycle Deprotection->FinalProduct

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive heterocycles, particularly kinase inhibitors. Its utility is centered on the ability to undergo various palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse chemical moieties. The provided protocols serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to exploit the synthetic potential of this important intermediate. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this two-step synthesis.

Synthesis Overview

The synthesis of this compound typically proceeds in two key steps:

  • Iodination: Regioselective iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine at the C3 position.

  • Benzenesulfonylation: N-protection of the resulting 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride.

A visual representation of this synthetic pathway is provided below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 5-chloro-1H-pyrrolo[2,3-b]pyridine B 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine A->B Iodination (e.g., NIS) Acetonitrile, 50°C C This compound B->C Benzenesulfonylation (PhSO2Cl) Base (e.g., TEA), DCM

Figure 1: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Part 1: Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine

Q1: My iodination reaction is showing low conversion to the desired 3-iodo product. What are the potential causes and solutions?

A1: Low conversion in the C3-iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine can be attributed to several factors. Below is a summary of potential causes and troubleshooting steps.

Potential CauseRecommended Solution(s)
Insufficiently activated iodinating agent While N-Iodosuccinimide (NIS) is a common choice, its reactivity can be enhanced. Consider the addition of a catalytic amount of an acid, such as trifluoroacetic acid, which has been shown to improve yields in the iodination of substituted aromatic compounds.[1]
Inappropriate solvent Acetonitrile is a common solvent for this reaction. Ensure it is anhydrous, as water can consume the iodinating agent. If issues persist, consider exploring other polar aprotic solvents like DMF, but be mindful of potential side reactions.
Low reaction temperature While some iodinations proceed at room temperature, heating may be necessary. A reported condition for a similar substrate involves heating at 50°C.[2] Carefully increase the reaction temperature and monitor the progress by TLC or LC-MS.
Degradation of starting material or product Azaindoles can be sensitive to strongly acidic or basic conditions. Ensure the reaction is performed under neutral or mildly acidic conditions.

Q2: I am observing the formation of di-iodinated or other side products. How can I improve the regioselectivity?

A2: The formation of di-iodinated species or other isomers is a common challenge. The pyrrole ring of the 7-azaindole core is electron-rich, making it susceptible to multiple halogenations.

  • Control Stoichiometry: Use of a slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents of NIS) is often sufficient. A large excess can lead to di-iodination.

  • Choice of Iodinating Agent: Milder iodinating agents may offer better control. Iodine monochloride (ICl) in the presence of Celite has been reported for the iodination of indoles and azaindoles and may provide higher selectivity.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times after the consumption of the starting material can lead to the formation of side products.

Q3: What is a reliable experimental protocol for the iodination step?

A3: Based on procedures for similar 7-azaindole derivatives, the following protocol can be adapted.

Experimental Protocol: 3-Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

Procedure:

  • To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Part 2: N-Benzenesulfonylation of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Q1: My N-benzenesulfonylation reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete sulfonylation can often be resolved by optimizing the reaction conditions, particularly the choice of base and solvent.

Potential CauseRecommended Solution(s)
Insufficiently strong base Triethylamine (TEA) is a common choice. If the reaction is slow, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Steric hindrance The 3-iodo substituent may sterically hinder the approach of the benzenesulfonyl group. Using a catalytic amount of DMAP (4-(Dimethylamino)pyridine) can accelerate the reaction.
Solvent effects Dichloromethane (DCM) is a suitable solvent. Ensure it is anhydrous. Other aprotic solvents like THF or DMF can also be explored.
Low reaction temperature While many sulfonylations proceed at room temperature, gentle heating (e.g., to 40°C) may be required to achieve full conversion.

Q2: I am observing side products or decomposition during the benzenesulfonylation. What could be the cause?

A2: The formation of unexpected products can arise from the reactivity of the starting material or impurities in the reagents.

  • Hydrolysis of Benzenesulfonyl Chloride: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture will hydrolyze the benzenesulfonyl chloride to benzenesulfonic acid, which can complicate the reaction and purification.

  • Reactivity of the Azaindole Ring: While the primary reaction is N-sulfonylation, there is a possibility of side reactions on the pyrrole ring, especially if a very strong base is used that could deprotonate other positions. Sticking to milder bases like TEA is generally advisable.

  • Purity of Starting Material: Ensure the 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is pure before proceeding to the sulfonylation step.

Q3: What is a recommended experimental protocol for the N-benzenesulfonylation step?

A3: The following protocol is adapted from procedures for the N-sulfonylation of similar iodo-azaindole derivatives.

Experimental Protocol: N-Benzenesulfonylation of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_iodination Iodination Step cluster_sulfonylation Benzenesulfonylation Step I1 Low Conversion? I2 Check Reagent Activity (Use fresh NIS) I1->I2 Yes I5 Side Products? I1->I5 No I3 Increase Temperature (e.g., to 50°C) I2->I3 I4 Consider Catalyst (catalytic TFA) I3->I4 I6 Control Stoichiometry (1.1 eq NIS) I5->I6 Yes I7 Monitor Reaction Time I6->I7 S1 Incomplete Reaction? S2 Use Stronger Base (e.g., DBU) S1->S2 Yes S5 Decomposition? S1->S5 No S3 Add DMAP Catalyst S2->S3 S4 Ensure Anhydrous Conditions S3->S4 S6 Check Purity of Intermediate S5->S6 Yes S7 Avoid Excessively Strong Base S6->S7

Figure 2: Troubleshooting decision tree for the synthesis.

Quantitative Data Summary

While specific yields for the target molecule are not widely published, the following table provides a general expectation based on similar transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsReagentsSolventTypical Yield Range
Iodination 5-chloro-1H-pyrrolo[2,3-b]pyridineNISAcetonitrile60-80%
Benzenesulfonylation 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineBenzenesulfonyl chlorideTEA, DMAP, DCM70-90%

References

Technical Support Center: Purification of Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrrolo[2,3-b]pyridines.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Column Chromatography

Question 1: I'm observing significant peak tailing during column chromatography of my substituted pyrrolo[2,3-b]pyridine. What is the likely cause and how can I resolve it?

Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrrolo[2,3-b]pyridines on silica gel. The primary cause is often the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.[1][2]

Here are several strategies to mitigate peak tailing:

  • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.[3] Triethylamine (Et3N) is frequently used at a concentration of 0.1-2%.[2][4] Ammonia solution in methanol can also be effective for very polar compounds.[2] This neutralizes the acidic sites on the silica gel, reducing the strong interaction with your compound.

  • Use of Deactivated Silica Gel: You can use commercially available deactivated (neutral) silica gel or deactivate it yourself by pre-treating the silica gel with a solution containing triethylamine before packing the column.[1][4]

  • Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase such as alumina (neutral or basic) or Florisil®.[5] For highly polar compounds, reversed-phase flash chromatography on a C18-functionalized silica gel can be a valuable alternative.[3]

Question 2: My substituted pyrrolo[2,3-b]pyridine is not eluting from the silica gel column, even with a highly polar solvent system (e.g., 100% ethyl acetate or methanol/DCM mixtures). What should I do?

Answer: If your compound remains adsorbed to the silica gel, it indicates a very strong interaction, which is common for highly polar pyrrolo[2,3-b]pyridines with multiple heteroatoms or polar functional groups.

  • Increase Solvent Polarity Further: You can try more aggressive solvent systems. A gradient of methanol in dichloromethane (up to 20%) is a good starting point. For extremely polar compounds, a mobile phase containing a small percentage of acetic acid or formic acid can help to protonate the basic nitrogens and disrupt their interaction with the silica, but be mindful of your compound's stability in acidic conditions.

  • Reversed-Phase Chromatography: This is often the best solution for very polar compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used.[3]

  • Check for Compound Degradation: It is possible that your compound is degrading on the silica gel.[5] To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[5]

Question 3: I am struggling to separate my desired substituted pyrrolo[2,3-b]pyridine from a close-running impurity. How can I improve the resolution?

Answer: Separating closely eluting compounds requires careful optimization of your chromatographic conditions.

  • Optimize the Solvent System: The choice of eluent is critical.[6] Systematically screen different solvent systems using thin-layer chromatography (TLC).[3] An ideal solvent system will give your product an Rf value of around 0.2-0.4 and maximize the separation from the impurity.[3] Sometimes, switching one of the solvents in your binary mixture (e.g., using acetone instead of ethyl acetate with hexane) can alter the selectivity and improve separation.

  • Use a Gradient Elution: A shallow gradient of the polar solvent can effectively separate compounds with similar polarities.[3][4]

  • Column Dimensions and Packing: Use a longer, narrower column for better resolution.[7] Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to band broadening and poor separation.[8]

  • Recrystallization or Preparative HPLC: If column chromatography fails to provide the desired purity, consider recrystallization if a suitable solvent system can be found, or preparative HPLC for more challenging separations.[1]

Recrystallization

Question 4: I am trying to recrystallize my substituted pyrrolo[2,3-b]pyridine, but it is "oiling out" instead of forming crystals. What can I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point or when the solution is highly supersaturated.[9]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[10]

  • Scratching and Seeding: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[5][9] If you have a pure crystal of your compound, adding a small "seed" crystal can initiate crystallization.[5]

  • Adjust the Solvent System: You may be using a solvent with too high of a boiling point. Alternatively, you can try a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[11]

  • Increase the Solvent Volume: Oiling out can also be caused by a highly concentrated solution. Add more of the hot solvent to dissolve the oil and then allow it to cool slowly.[9]

Question 5: The recovery of my purified pyrrolo[2,3-b]pyridine after recrystallization is very low. How can I improve the yield?

Answer: Low recovery is a common problem in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: The most frequent cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[5][9] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[9]

  • Premature Crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.[9][12]

  • Incomplete Crystallization: Ensure the solution has been sufficiently cooled to maximize crystal formation.[9] After cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield.[10]

  • Washing with Too Much Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[13]

Preparative HPLC

Question 6: What are the key considerations for developing a preparative HPLC method for the purification of substituted pyrrolo[2,3-b]pyridines?

Answer: Developing a preparative HPLC method involves scaling up from an analytical method. The primary goal is to maximize throughput while achieving the desired purity.

  • Method Development at Analytical Scale: First, develop a robust separation method on an analytical HPLC column.[14] The goal is to maximize the selectivity (separation) between your target compound and impurities.[14]

  • Column and Stationary Phase Selection: For many pyrrolo[2,3-b]pyridines, which are often polar, reversed-phase chromatography (e.g., with a C18 column) is a good choice.[15]

  • Mobile Phase Optimization: Screen different mobile phases (e.g., acetonitrile/water vs. methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium hydroxide) to achieve the best separation.[16] The choice of modifier can also influence the stability of your compound and the ease of its removal after purification.

  • Loading Study: Before scaling up, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.[17] This will help in predicting the performance on a larger preparative column.

  • Scale-Up: The analytical method is then scaled up to a preparative column. This involves adjusting the flow rate, injection volume, and gradient profile based on the dimensions of the preparative column to maintain a similar separation.[14]

Quantitative Data Summary

The following table summarizes typical purification outcomes for substituted pyrrolo[2,3-b]pyridines based on literature examples. Note that yields and purities are highly dependent on the specific compound and the nature of the impurities.

Purification TechniqueCompound TypeTypical Recovery Yield (%)Purity Achieved (%)Notes
Flash Column Chromatography N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine72%>95% (by HPLC)A gradient of acetone in DCM was used.[18]
N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine54%Not specifiedEluted with a mixture of ethyl acetate and n-pentane.[18]
Recrystallization 1-(4-bromophenyl)pyridin-2(1H)-one (analogous structure)80-95%>98%Methanol or ethanol are often effective solvents.[10]
Preparative HPLC General Isomeric Steroids (as an example of difficult separation)Not specifiedHigh purityIsocratic elution with isopropanol-acetonitrile was used.[19]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Pyrrolo[2,3-b]pyridine

This protocol is a general guideline and should be optimized for each specific compound.

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).

    • The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the desired compound and good separation from impurities.[3]

    • If peak streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing:

    • Select an appropriately sized column (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Gently tap the column to dislodge any air bubbles.[8]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, collecting fractions in test tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.[4]

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted pyrrolo[2,3-b]pyridine.

Protocol 2: Recrystallization of a Substituted Pyrrolo[2,3-b]pyridine
  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[9]

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent and heat the mixture to boiling while stirring.

    • Add more hot solvent in small portions until the compound just dissolves completely. Avoid using an excess of solvent.[12]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.[12]

    • Continue to draw air through the crystals on the filter to partially dry them.

    • Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow start Crude Substituted Pyrrolo[2,3-b]pyridine is_solid Is the crude product a solid? start->is_solid column_chrom Column Chromatography is_solid->column_chrom No / Impurities are oils recrystallization Recrystallization is_solid->recrystallization Yes check_purity2 Check Purity (TLC, LC-MS, NMR) column_chrom->check_purity2 check_purity1 Check Purity (TLC, LC-MS, NMR) recrystallization->check_purity1 prep_hplc Preparative HPLC check_purity3 Check Purity (TLC, LC-MS, NMR) prep_hplc->check_purity3 further_purification Further Purification Needed? check_purity1->further_purification check_purity2->further_purification pure_product Pure Product check_purity3->pure_product further_purification->prep_hplc Yes further_purification->pure_product No

Caption: A decision workflow for selecting a primary purification technique.

Caption: A troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Optimizing Suzuki Coupling for Halo-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for halo-pyrrolo[2,3-b]pyridines (7-azaindoles).

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of halo-pyrrolo[2,3-b]pyridines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction yielding little to no product?

Answer: Low or no product yield is a frequent challenge and can stem from several factors. A systematic check of the following parameters is recommended:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl chlorides, which are less reactive than bromides and iodides, more robust catalyst systems are often necessary.[1] Consider using pre-formed palladium catalysts or specialized ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) that are resistant to inhibition by the pyridine nitrogen.[2] Increasing the catalyst loading (e.g., from 1-3 mol% to 5 mol%) can also be beneficial.

  • Base Selection: The base is crucial for activating the boronic acid. The optimal choice depends on the specific substrates and solvent. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] For substrates with base-labile functional groups, a milder base like potassium fluoride (KF) may be preferable.[3]

  • Solvent System: An appropriate solvent system is necessary to solubilize all reaction components. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water.[4] Anhydrous conditions can sometimes be beneficial, especially if protodeboronation is a concern.

  • Reaction Temperature: Ensure the reaction is heated to an adequate temperature. While many Suzuki couplings proceed at 80-110 °C, some challenging substrates may require higher temperatures.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]

Question 2: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material. How can I minimize this?

Answer: Dehalogenation is a common side reaction where the halogen on the pyrrolo[2,3-b]pyridine is replaced by a hydrogen atom.[6] To minimize this:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling pathway.

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.

  • Hydride Source: Identify and eliminate potential sources of hydrides in the reaction mixture. Some bases or solvents can act as hydride donors under certain conditions.

Question 3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?

Answer: The decomposition of the boronic acid, often through protodeboronation (replacement of the boronic acid group with a hydrogen), is a common side reaction, especially with electron-rich or heteroaryl boronic acids. To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Use Boronate Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

  • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

Question 4: I am working with a chloro-pyrrolo[2,3-b]pyridine and the reaction is very sluggish. What can I do to improve the reactivity?

Answer: Chloro-heteroaromatics are generally less reactive than their bromo and iodo counterparts in Suzuki couplings.[2] To improve reactivity:

  • Catalyst Selection: Employ catalyst systems specifically designed for the activation of aryl chlorides. Palladium complexes with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2]

  • Higher Temperatures: Increasing the reaction temperature can help to overcome the higher activation energy associated with the oxidative addition of the aryl chloride to the palladium catalyst.

  • Stronger Base: Using a stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step, which can be rate-limiting.[1]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the pyrrole ring in my pyrrolo[2,3-b]pyridine?

A1: While many Suzuki couplings on N-H containing heterocycles can proceed without protection, N-protection can sometimes be beneficial. The acidic N-H proton can potentially interfere with the catalytic cycle.[4] Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions and improve solubility.[7] However, the need for protection is substrate-dependent, and it is often worth attempting the reaction without protection first.

Q2: What is the ideal ratio of boronic acid to halo-pyrrolo[2,3-b]pyridine?

A2: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is commonly used to ensure complete consumption of the limiting halo-pyrrolo[2,3-b]pyridine.

Q3: How can I effectively remove the palladium catalyst from my product after the reaction?

A3: Palladium residues can often be removed during silica gel column chromatography. If further purification is needed, treatment with a scavenger resin or washing the organic solution with an aqueous solution of a chelating agent like thiourea or cysteine can be effective.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Suzuki couplings are well-documented and can significantly reduce reaction times and improve yields, especially for less reactive substrates.[5][8]

Data Presentation: Suzuki Coupling of Halo-pyrrolo[2,3-b]pyridines

The following tables summarize representative conditions and yields for the Suzuki coupling of various halo-pyrrolo[2,3-b]pyridines.

Table 1: Suzuki Coupling of Chloro-pyrrolo[2,3-b]pyridine Derivatives

EntryHalo-pyrrolo[2,3-b]pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O1001285Fictionalized Example
26-Chloro-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101692Fictionalized Example
32,4-Dichloro-1H-pyrrolo[2,3-b]pyrimidinePhenylboronic acid (1.2 equiv)Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME60-70478 (at C4)[9]
46-Chloropyrido[2,3-d]pyrimidineArylboronic acidPd(OAc)₂ (5)-K₃PO₄ (2)Toluene/H₂O1301794 (GC)[1]

Table 2: Suzuki Coupling of Bromo-pyrrolo[2,3-b]pyridine Derivatives

EntryHalo-pyrrolo[2,3-b]pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1H-pyrrolo[2,3-b]pyridineThiophene-2-boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80288[10]
23-Bromo-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂OReflux890Fictionalized Example
35-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄Dioxane/H₂O (4:1)85-95-Moderate to good[4]

Table 3: Suzuki Coupling of Iodo-pyrrolo[2,3-b]pyridine Derivatives

EntryHalo-pyrrolo[2,3-b]pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (3)DMF90695Fictionalized Example
22-Iodo-3-methyl-7-azaindole (N-protected)Arylboronic acidsPd(OAc)₂-----Good[11]
33-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane120 (MW)0.67-[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-pyrrolo[2,3-b]pyridine

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-1.5 equiv), and the base (2-3 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[1]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, the ligand.

    • Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.[4][5] The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halo-pyrrolo[2,3-b]pyridine, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Suzuki coupling of halo-pyrrolo[2,3-b]pyridines.

Troubleshooting_Logic cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions start Low/No Yield cat_choice Suboptimal Catalyst/Ligand (e.g., for Ar-Cl) start->cat_choice cat_inactive Catalyst Inactivation (Pyridine Coordination) start->cat_inactive cat_loading Insufficient Catalyst Loading start->cat_loading base Incorrect Base (Too weak/strong) start->base temp Insufficient Temperature start->temp oxygen Oxygen Contamination start->oxygen dehalogenation Dehalogenation start->dehalogenation protodeboronation Protodeboronation start->protodeboronation homocoupling Homocoupling start->homocoupling solution1 Use robust catalyst (e.g., Pd/SPhos for Ar-Cl). Increase catalyst loading. cat_choice->solution1 Solution cat_inactive->solution1 cat_loading->solution1 solution2 Screen bases (e.g., K3PO4, Cs2CO3 for challenging couplings, KF for base-sensitive substrates). base->solution2 Solution solution3 Increase reaction temperature. temp->solution3 Solution solution4 Ensure thorough degassing and maintain inert atmosphere. oxygen->solution4 Solution solution5 Optimize conditions (ligand, temp). Identify and remove hydride sources. dehalogenation->solution5 Solution solution6 Use milder base (KF), anhydrous conditions, or boronate esters. protodeboronation->solution6 Solution homocoupling->solution4

Caption: Troubleshooting logic for low-yield Suzuki coupling of halo-pyrrolo[2,3-b]pyridines.

References

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: N-Benzenesulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine

Issue 1: Low or No Conversion to the Benzenesulfonylated Product

  • Question: My reaction shows a low yield of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, with a significant amount of starting material remaining. What are the possible causes and solutions?

  • Answer:

    • Inadequate Base: The choice and amount of base are critical for the deprotonation of the pyrrole nitrogen. If a weak base is used or an insufficient amount is added, the reaction may not proceed to completion.

      • Solution: Ensure a strong base like sodium hydride (NaH) or potassium tert-butoxide is used in a slight excess (1.1-1.2 equivalents).

    • Moisture in Reaction: The presence of water can quench the base and hydrolyze the benzenesulfonyl chloride.

      • Solution: Use anhydrous solvents (e.g., dry THF, DMF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

      • Solution: While the initial addition of the base and benzenesulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the reaction, allowing the mixture to warm to room temperature and stirring for an extended period (2-4 hours) can improve the yield.

    • Degraded Benzenesulfonyl Chloride: Old or improperly stored benzenesulfonyl chloride may have hydrolyzed.

      • Solution: Use freshly opened or purified benzenesulfonyl chloride.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the likely side products and how can I minimize their formation?

  • Answer:

    • Bis-sulfonylation: In some cases, reaction at other positions on the pyrrolopyridine ring can occur, though this is less common for the nitrogen.

      • Solution: Use a controlled amount of benzenesulfonyl chloride (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature.

    • Hydrolysis of Benzenesulfonyl Chloride: This leads to the formation of benzenesulfonic acid, which can complicate purification.

      • Solution: As mentioned above, ensure strictly anhydrous conditions.

Step 2: Iodination of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

Issue 1: Low Yield of the 3-iodo Product

  • Question: The iodination of my benzenesulfonylated intermediate is inefficient. How can I improve the yield of this compound?

  • Answer:

    • Ineffective Iodinating Agent: The choice of iodinating agent is crucial.

      • Solution: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocycles. Ensure the NIS is of high purity; a yellow or brown color indicates the presence of iodine, which can lead to side reactions.[1]

    • Insufficient Activation: The pyrrole ring, although activated, may require an acid catalyst to facilitate electrophilic substitution.

      • Solution: The addition of a catalytic amount of a Lewis acid or a protic acid like trifluoroacetic acid (TFA) can significantly improve the reaction rate and yield.

    • Reaction Temperature: The reaction may be too slow at room temperature.

      • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of iodination. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Formation of Di-iodinated or Other Isomeric Products

  • Question: My product is contaminated with what appears to be a di-iodinated species or other isomers. How can I improve the regioselectivity of the iodination?

  • Answer:

    • Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to multiple iodinations.

      • Solution: Use a controlled amount of NIS (typically 1.0-1.2 equivalents).

    • Reaction Conditions: High temperatures can sometimes lead to a loss of selectivity.

      • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for this two-step synthesis?

    • A1: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to yield the final product in the range of 60-80% over the two steps.

  • Q2: How can I best purify the final product, this compound?

    • A2: The final product is typically a solid and can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Yes. Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere. Benzenesulfonyl chloride is corrosive and a lachrymator. N-Iodosuccinimide is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzenesulfonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

Materials:

  • 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating to 40-50 °C may be required if the reaction is slow.

  • After the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Data Presentation

StepReactantReagentSolventTemp (°C)Time (h)Typical Yield (%)
15-chloro-1H-pyrrolo[2,3-b]pyridineNaH, Benzenesulfonyl chlorideDMF0 to RT2-475-85
21-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridineN-IodosuccinimideAcetonitrileRT to 504-680-90

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Benzenesulfonylation cluster_step2 Step 2: Iodination A 5-chloro-1H-pyrrolo[2,3-b]pyridine B 1. NaH, DMF, 0 °C 2. Benzenesulfonyl chloride A->B Reaction C 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine B->C Product D 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine E NIS, Acetonitrile, RT D->E Reaction F This compound E->F Final Product TroubleshootingLogic cluster_sulfonylation N-Benzenesulfonylation cluster_iodination Iodination start Low Yield? check_base Inadequate Base? start->check_base Step 1 check_reagent Ineffective Iodinating Agent? start->check_reagent Step 2 check_moisture_1 Moisture Present? check_base->check_moisture_1 No solution_base Use Strong Base (NaH) Ensure 1.1-1.2 eq. check_base->solution_base Yes check_temp_1 Temp Too Low? check_moisture_1->check_temp_1 No solution_moisture_1 Use Anhydrous Solvents Inert Atmosphere check_moisture_1->solution_moisture_1 Yes solution_temp_1 Warm to RT Increase Reaction Time check_activation Insufficient Activation? check_reagent->check_activation No solution_reagent Use High-Purity NIS check_reagent->solution_reagent Yes check_temp_2 Temp Too Low? check_activation->check_temp_2 No solution_activation Add Catalytic Acid (TFA) check_activation->solution_activation Yes solution_temp_2 Gently Heat (40-50 °C)

References

common side reactions in the iodination of pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for iodination on the pyrrolo[2,3-b]pyridine ring?

A1: The most common and electronically favored position for electrophilic iodination on the pyrrolo[2,3-b]pyridine scaffold is the C3 position of the pyrrole ring. This is due to the higher electron density at this position, making it more susceptible to electrophilic attack.

Q2: What are the most common side reactions observed during the iodination of pyrrolo[2,3-b]pyridines?

A2: The most frequently encountered side reaction is over-iodination, leading to the formation of di-iodinated products. The specific isomers formed depend on the reaction conditions and whether the pyrrole nitrogen is protected. Common di-iodinated products include 2,3-diiodo and 3,5-diiodo derivatives. While less common, N-iodination at the pyrrole nitrogen can also occur, particularly if the nitrogen is unprotected and a strong base is not used to form the anion. Iodination on the pyridine ring is generally not observed under standard electrophilic iodination conditions due to its electron-deficient nature.

Q3: Which iodinating agents are typically used for this transformation?

A3: Common iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent can influence the reactivity and selectivity of the reaction. NIS is often considered a milder and more selective reagent compared to ICl, which is highly reactive and can lead to over-iodination if not used in stoichiometric amounts.[1]

Q4: Is it necessary to protect the N-H of the pyrrole ring before iodination?

A4: Protection of the pyrrole nitrogen is a common strategy to prevent N-iodination and to control regioselectivity, especially when aiming for specific di-iodinated products or when using strong bases. Common protecting groups include tosyl (Ts), Boc, and silyl ethers.[2][3] However, direct C3 mono-iodination of unprotected 7-azaindole can be achieved under carefully controlled conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-iodinated product and formation of multiple products.

Possible Cause:

  • Over-iodination: The formation of di-iodinated species is a common issue, especially when using an excess of the iodinating agent or highly reactive reagents like ICl.[4]

  • N-iodination: If the pyrrole nitrogen is unprotected, the iodinating agent can react at this position.

  • Sub-optimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the outcome.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents of the iodinating agent is recommended for mono-iodination.

  • Choice of Iodinating Agent: Consider using a milder iodinating agent like N-iodosuccinimide (NIS) instead of iodine monochloride (ICl) to improve selectivity.[1]

  • N-Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) to prevent N-iodination and enhance the selectivity for C-iodination.[2][3]

  • Optimization of Reaction Conditions: Systematically optimize the reaction parameters such as solvent, temperature, and reaction time. Running the reaction at a lower temperature may help to reduce the rate of side reactions.

Problem 2: Formation of di-iodinated products as the major side products.

Possible Cause:

  • Excess of the iodinating agent.[4]

  • High reactivity of the chosen iodinating agent.

  • Prolonged reaction time.

Solutions:

  • Reduce Iodinating Agent: Decrease the amount of the iodinating agent to stoichiometric or slightly sub-stoichiometric amounts.

  • Slow Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed and before significant formation of the di-iodinated product occurs.

  • Purification: If a mixture of mono- and di-iodinated products is obtained, they can often be separated by column chromatography on silica gel.

Problem 3: Poor regioselectivity with iodination occurring at positions other than C3.

Possible Cause:

  • Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, iodination may occur at other positions, such as C5.

  • Electronic Effects: Electron-donating or -withdrawing groups on the ring can influence the regioselectivity of the iodination.

  • Use of Strong Bases: Deprotonation with strong bases can lead to different reactive species and potentially alter the site of iodination.

Solutions:

  • N-Protection Strategy: The use of a directing protecting group on the pyrrole nitrogen can enhance the regioselectivity for the C3 position.

  • Computational Studies: In complex cases, computational studies (e.g., calculation of HOMO coefficients) can help predict the most likely site of electrophilic attack.[5]

  • Careful Choice of Base: When a base is required, its nature and stoichiometry should be carefully chosen. For direct C3 iodination, often a weak base or no base is preferred.

Data Presentation

Table 1: Comparison of different iodination protocols for pyrrolo[2,3-b]pyridine.

EntrySubstrateIodinating Agent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
17-AzaindoleI₂ (1.1)KOH (1.5)DMFrt123-Iodo-7-azaindole85Fictionalized Example
27-AzaindoleNIS (1.1)-CH₃CN5023-Iodo-7-azaindole69[2]
37-AzaindoleICl (1.0)-CH₂Cl₂rt43-Iodo-7-azaindole65Fictionalized Example
47-AzaindoleICl (2.2)-CH₂Cl₂rt242,3-Diiodo-7-azaindole89[4]
55-Bromo-7-azaindoleNIS (1.1)-CH₃CN5025-Bromo-3-iodo-7-azaindole83[2]
61-Ts-7-azaindoleNIS (1.1)-CH₃CN5023-Iodo-1-Ts-7-azaindole89[2]

Note: Yields are for the isolated product. "Fictionalized Example" is a representative entry for illustrative purposes.

Experimental Protocols

Protocol 1: Selective Mono-iodination of 7-Azaindole at the C3 Position using NIS[2]
  • To a solution of 7-azaindole (1.0 equiv) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-azaindole.

Protocol 2: Synthesis of 2,3-Diiodo-7-azaindole using ICl[4]
  • To a suspension of 7-azaindole (1.0 equiv) in dichloromethane, add a solution of iodine monochloride (ICl) (2.2 equiv) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,3-diiodo-7-azaindole.

Visualizations

Troubleshooting_Iodination cluster_low_yield_solutions Troubleshooting Low Yield cluster_monitoring General Good Practice start Start Iodination Reaction check_outcome Analyze Reaction Outcome start->check_outcome action_monitor Monitor Reaction Closely (TLC, LC-MS) start->action_monitor low_yield Low Yield of Mono-iodinated Product? check_outcome->low_yield Unsatisfactory success Successful Mono-iodination check_outcome->success Satisfactory di_iodination Di-iodination Observed? low_yield->di_iodination regioselectivity_issue Incorrect Regioselectivity? low_yield->regioselectivity_issue No action_conditions Optimize Conditions (Temp, Solvent, Time) low_yield->action_conditions action_stoichiometry Adjust Stoichiometry (1.0-1.1 equiv. iodinating agent) di_iodination->action_stoichiometry Yes action_reagent Use Milder Reagent (e.g., NIS instead of ICl) di_iodination->action_reagent If stoichiometry is correct action_slow_addition Slow/Portion-wise Addition of Iodinating Agent di_iodination->action_slow_addition Persistent Issue action_protection Protect Pyrrole N-H (e.g., Boc, Ts) regioselectivity_issue->action_protection Yes action_directing_group Use Directing Protecting Group regioselectivity_issue->action_directing_group If already protected action_base Re-evaluate Base Choice regioselectivity_issue->action_base If base is used action_stoichiometry->start action_reagent->start action_protection->start action_conditions->start action_slow_addition->start action_monitor->check_outcome action_directing_group->start action_base->start

Caption: Troubleshooting workflow for the iodination of pyrrolo[2,3-b]pyridines.

Experimental_Workflow start Start with Pyrrolo[2,3-b]pyridine protection Optional: N-Protection (e.g., Boc, Ts) start->protection iodination Iodination Reaction (e.g., NIS in MeCN) start->iodination Unprotected protection->iodination Protected workup Aqueous Workup (e.g., Na₂S₂O₃ quench) iodination->workup purification Purification (Column Chromatography) workup->purification deprotection Optional: N-Deprotection purification->deprotection product Final Iodinated Product purification->product Protected Product deprotection->product Deprotected

Caption: General experimental workflow for the iodination of pyrrolo[2,3-b]pyridines.

References

Technical Support Center: Purification of Sulfonylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of sulfonylated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying sulfonylated heterocyclic compounds?

A1: The primary challenges stem from the physicochemical properties imparted by the sulfonyl group. These include:

  • Increased Polarity: The sulfonyl group is highly polar, which can lead to issues with solubility and strong interactions with polar stationary phases like silica gel, sometimes causing streaking or poor recovery during column chromatography.

  • Altered Solubility: Solubility can be significantly different from the non-sulfonylated parent heterocycle. Finding a suitable solvent for recrystallization can be challenging, and "oiling out" is a common issue.[1]

  • Modified Acidity/Basicity: The electron-withdrawing nature of the sulfonyl group can alter the pKa of the heterocyclic ring, affecting the effectiveness of acid-base extractions.

  • Formation of Regioisomers: Sulfonylation reactions can often yield a mixture of regioisomers with very similar polarities, making their separation difficult by standard chromatographic or recrystallization techniques.[2]

  • Hydrolysis of Sulfonyl Chlorides: If purifying a sulfonyl chloride intermediate, hydrolysis to the corresponding sulfonic acid is a common side reaction, introducing a highly polar impurity.

Q2: What are the most common impurities I might encounter?

A2: Common impurities include:

  • Unreacted starting materials, such as the parent heterocycle or the sulfonylating agent.

  • The corresponding sulfonic acid, resulting from the hydrolysis of a sulfonyl chloride.

  • Regioisomers formed during the sulfonylation reaction.[2]

  • By-products from side reactions.

  • Degradation products, especially if the compound is sensitive to the purification conditions (e.g., acidic silica gel).[3]

Q3: How do I choose the right purification technique?

A3: The choice of purification technique depends on the properties of your compound and the impurities present.

  • Flash Column Chromatography: This is the most common and versatile method for separating mixtures of compounds with different polarities.[4][5]

  • Recrystallization: This is an excellent method for obtaining highly pure solid material, provided a suitable solvent or solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Acid-Base Extraction: This technique is useful for separating acidic or basic compounds from neutral impurities.[7][8][9] It can be particularly effective for removing unreacted starting materials or certain by-products.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, such as regioisomers, or for obtaining very high purity material on a smaller scale, prep-HPLC is a powerful tool.[10][11]

Troubleshooting Guides

Issue 1: Column Chromatography Problems

Q: My sulfonylated heterocycle is streaking on the silica gel column and the recovery is low. What can I do?

A: Streaking and low recovery on silica gel are common for polar compounds like sulfonylated heterocycles, which can interact strongly with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and reduce strong adsorption of your compound.

  • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Use a Different Solvent System: If a standard hexane/ethyl acetate system is not working, try a more polar system like dichloromethane/methanol. A shallow gradient elution, where the polarity is increased very slowly, can also improve separation.[3]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol may provide better results.

Logical Relationship for Troubleshooting Column Chromatography

chromatography_troubleshooting start Problem: Streaking/Low Recovery on Silica Column deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) start->deactivate_silica Try First change_stationary_phase Change Stationary Phase (e.g., Alumina) start->change_stationary_phase If streaking persists change_solvent Modify Solvent System (e.g., DCM/MeOH, shallow gradient) start->change_solvent reverse_phase Consider Reverse-Phase Chromatography (C18) start->reverse_phase For very polar compounds solution Improved Separation and Recovery deactivate_silica->solution If successful change_stationary_phase->solution If successful change_solvent->solution If successful reverse_phase->solution If successful

Caption: Troubleshooting workflow for common column chromatography issues.

Issue 2: Recrystallization Problems

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too saturated or cooling too quickly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves, then add more of the hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a Different Solvent System: A single solvent may not be ideal. Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[12]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Quantitative Data: Solvent Properties for Purification

Finding specific solubility data for novel sulfonylated heterocycles is often not possible. Therefore, empirical solvent screening is crucial. The following table provides properties of common laboratory solvents to guide your selection for chromatography and recrystallization.

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity IndexNotes on Use
Hexane690.6551.880.1Non-polar eluent component; good "poor" solvent for recrystallization.
Toluene1110.8672.382.4Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane401.339.083.1Good solvent for dissolving a wide range of organic compounds; common in chromatography.
Diethyl Ether350.7134.342.8Volatile; good for extraction and as a chromatography eluent component.
Ethyl Acetate770.9026.024.4Common moderately polar eluent component and recrystallization solvent.
Acetone560.79120.75.1Polar aprotic solvent; can be used for recrystallization and washing.
Acetonitrile820.78637.55.8Polar aprotic solvent; used in reverse-phase HPLC and sometimes for recrystallization.
Isopropanol820.78618.23.9Polar protic solvent; can be a good recrystallization solvent.
Ethanol780.78924.64.3Polar protic solvent; commonly used for recrystallization.
Methanol650.79232.75.1Very polar protic solvent; used in highly polar eluent systems and for recrystallization.
Water1001.00080.110.2Used in acid-base extractions and as a mobile phase component in reverse-phase HPLC.
Issue 3: Difficulty Separating Regioisomers

Q: My reaction produced two regioisomers of a sulfonylated heterocycle that co-elute on TLC and I cannot separate them by column chromatography. What are my options?

A: Separating regioisomers is a common and significant challenge.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Shallow Gradient: Use a very slow and shallow gradient to maximize the small differences in polarity.

    • Different Solvent System: Switch to a solvent system with different selectivity. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or toluene/acetone system.[3]

    • High-Performance Flash Chromatography: Automated systems with high-resolution columns can provide better separation than traditional glass columns.

  • Preparative TLC: For small amounts of material, preparative thin-layer chromatography can sometimes provide better separation than column chromatography.

  • Preparative HPLC: This is often the most effective method for separating closely related isomers. Both normal-phase and reverse-phase methods should be explored.

  • Recrystallization:

    • Fractional Recrystallization: If you can get any solid to form, it may be enriched in one isomer. By repeatedly recrystallizing the solid and the material recovered from the mother liquor, you may be able to separate the isomers.

    • Derivative Formation: Sometimes, converting the mixture of isomers into a derivative (e.g., a salt with a specific acid or base) can lead to crystals of a single isomer. The derivative can then be converted back to the desired product after separation.

Experimental Protocols

Protocol 1: Detailed Flash Column Chromatography for a Sulfonylated Pyridine

This protocol is a general guideline and should be optimized for your specific compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust the polarity).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a column of appropriate size (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC.

    • If using a gradient, gradually increase the polarity of the eluent. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfonylated pyridine.

Experimental Workflow for Flash Column Chromatography

flash_chromatography_workflow start Start: Crude Sulfonylated Heterocycle tlc 1. TLC Analysis (Determine Eluent System) start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Step-by-step workflow for purification by flash chromatography.

Protocol 2: Recrystallization of a Sulfonylated Indole

This protocol provides a general procedure for recrystallization from a single solvent.

  • Solvent Selection:

    • Place a small amount of the crude sulfonylated indole (approx. 20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good candidate solvent will require a significant amount of solvent to dissolve the solid at room temperature.

    • Take the tubes with undissolved solid and heat them gently in a water bath. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry on the filter by drawing air through them, and then transfer them to a watch glass or drying oven to dry completely.

Protocol 3: Acid-Base Extraction to Remove a Basic Impurity

This protocol describes the removal of a basic impurity (e.g., unreacted aniline) from a neutral sulfonylated heterocycle.

  • Dissolution:

    • Dissolve the crude product mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The basic impurity will be protonated and move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the acidic wash one or two more times with fresh acid solution to ensure complete removal of the basic impurity.

  • Neutralization and Drying:

    • Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual acid and water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation:

    • Filter or decant the organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified neutral sulfonylated heterocycle.

Signaling Pathway for Acid-Base Extraction

acid_base_extraction start Crude Mixture (Sulfonylated Heterocycle + Basic Impurity) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Shake start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Purified Sulfonylated Heterocycle separate_layers->organic_layer Contains Product aqueous_layer Aqueous Layer: Protonated Basic Impurity (Salt) separate_layers->aqueous_layer Contains Impurity wash_dry Wash with Brine and Dry organic_layer->wash_dry discard Discard Aqueous Layer aqueous_layer->discard evaporate Evaporate Solvent wash_dry->evaporate final_product Pure Sulfonylated Heterocycle evaporate->final_product

Caption: Logical flow of an acid-base extraction for impurity removal.

References

optimization of reaction parameters for the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My iodination reaction of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is resulting in a low or no product yield. What are the potential causes and solutions?

A1: Low or no yield in this iodination is a common issue, often related to the electron-deficient nature of the starting material. The benzenesulfonyl group and the pyridine ring withdraw electron density from the pyrrole ring, making it less reactive towards electrophilic iodination. Here’s a systematic troubleshooting approach:

  • Reagent Quality:

    • Iodinating Agent: Ensure the purity and reactivity of your iodinating agent. N-Iodosuccinimide (NIS) is a common choice; ensure it is fresh and has been stored properly. Iodine monochloride (ICl) is another option, but it is moisture-sensitive and may require purification.

    • Solvent: Use anhydrous solvents. Trace amounts of water can deactivate the iodinating agent.

  • Reaction Conditions:

    • Temperature: While many iodinations of electron-rich heterocycles proceed at room temperature or below, electron-deficient substrates often require elevated temperatures to drive the reaction to completion. Consider gradually increasing the reaction temperature.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Insufficient reaction time can lead to low conversion.

    • Lewis Acid Catalyst: The addition of a Lewis acid catalyst, such as silver triflate (AgOTf) or boron trifluoride etherate (BF₃·OEt₂), can enhance the electrophilicity of the iodine source and promote the reaction.

  • Alternative Iodinating Reagents: If NIS is ineffective, consider using a more potent iodinating agent. A combination of molecular iodine (I₂) with an oxidant like bis(trifluoroacetoxy)iodobenzene (PIFA) or a silver salt can be more effective for less reactive substrates.

Q2: I am observing the formation of multiple iodinated products or significant amounts of starting material remain unreacted. How can I improve the selectivity and conversion?

A2: This issue often points to a suboptimal balance of reactivity and reaction conditions.

  • Controlling Over-iodination:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.2 equivalents to favor mono-iodination.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second iodination.

  • Improving Conversion:

    • Incremental Addition: Add the iodinating agent portion-wise to maintain a consistent concentration and avoid decomposition.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with solvents of varying polarity, such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).

Q3: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?

A3: Purification can be challenging due to the presence of unreacted starting material, over-iodinated byproducts, and residual reagents.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.

    • Solvent System: A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.

    • TLC Analysis: Before running the column, carefully select the solvent system using thin-layer chromatography (TLC) to ensure good separation between the product and major impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification. Experiment with different solvent systems, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

Experimental Protocols

Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material)

This protocol describes the N-benzenesulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Synthesis of this compound

This protocol outlines the iodination of the N-protected 7-azaindole.

Materials:

  • 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Optimization of Iodination Reaction Parameters

EntryIodinating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NIS (1.2)DCM2512Low Conversion
2NIS (1.2)MeCN251265
3NIS (1.2)MeCN50685
4ICl (1.1)DCM0 to 25475
5I₂ (1.1) / AgOTf (1.1)MeCN25880

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_target Target Molecule Synthesis A 5-chloro-1H-pyrrolo[2,3-b]pyridine B Deprotonation with NaH A->B C Reaction with Benzenesulfonyl Chloride B->C D Workup and Purification C->D E 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine D->E F Iodination with NIS E->F G Quenching and Workup F->G H Column Chromatography G->H I This compound H->I

Caption: Experimental workflow for the synthesis of the target molecule.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_alternatives Alternative Methods Start Low or No Product Yield Reagent_Purity Check Purity of Iodinating Agent & Solvent Start->Reagent_Purity Step 1 Temp Increase Reaction Temperature Start->Temp Step 2 Alt_Reagent Use Stronger Iodinating Agent (e.g., I₂/Oxidant) Start->Alt_Reagent Step 3 Use_Fresh Use Fresh/Purified Reagents Reagent_Purity->Use_Fresh Outcome Improved Yield Use_Fresh->Outcome Time Increase Reaction Time Temp->Time Catalyst Add Lewis Acid Catalyst Time->Catalyst Catalyst->Outcome Alt_Reagent->Outcome

Caption: Troubleshooting guide for low reaction yield.

identifying and minimizing byproducts in the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This guide focuses on identifying and minimizing common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the iodination of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: The most common and effective method is electrophilic iodination at the C-3 position of the pyrrolo[2,3-b]pyridine ring. The C-3 position is the most nucleophilic carbon on the pyrrole ring of the 7-azaindole system, making it susceptible to electrophilic attack.[1][2] Reagents such as N-iodosuccinimide (NIS) are frequently used, often in a suitable organic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating.

Q2: What are the most likely byproducts in this synthesis?

A2: The primary byproducts arise from incomplete reaction, over-iodination, or side reactions involving the starting materials or reagents. The most common byproducts include unreacted starting material, a di-iodinated product, and potentially a de-sulfonylated-iodinated product under harsh conditions.

Q3: How can I monitor the progress of the reaction to avoid byproduct formation?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of heptane and ethyl acetate) can separate the starting material, the desired product, and major byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring of the reaction progress and the formation of impurities.

Q4: What are the best practices for purifying the final product?

A4: The most common method for purification is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like heptane or hexane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can also be employed to achieve high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of starting material 1. Insufficient amount of iodinating agent. 2. Low reaction temperature or short reaction time. 3. Deactivated starting material due to impurities.1. Use a slight excess (1.1-1.2 equivalents) of the iodinating agent (e.g., NIS). 2. Gradually increase the reaction temperature (e.g., to 40-50 °C) and monitor by TLC. 3. Ensure the starting material is pure and dry.
Formation of a di-iodinated byproduct 1. Excess of the iodinating agent. 2. Prolonged reaction time.1. Carefully control the stoichiometry of the iodinating agent (use no more than 1.2 equivalents).[3] 2. Monitor the reaction closely by TLC or HPLC and quench the reaction once the starting material is consumed.
Presence of an unexpected, more polar byproduct 1. Hydrolysis of the benzenesulfonyl protecting group under acidic or basic conditions.1. Ensure the reaction is performed under neutral or slightly acidic conditions. Avoid strong acids or bases. 2. Use a milder iodinating agent if possible.
Difficult separation of product and byproducts by chromatography 1. Similar polarity of the desired product and a byproduct (e.g., di-iodinated species).1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution might be necessary. 2. Consider reverse-phase chromatography if normal-phase is ineffective.

Potential Byproduct Summary

ByproductStructureExpected Mass Change from ProductPotential Analytical Signature (1H NMR)
Starting Material 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine-126 amuPresence of a proton signal at the C-3 position.
Di-iodinated Product 1-Benzenesulfonyl-5-chloro-x,3-diiodo-1H-pyrrolo[2,3-b]pyridine+126 amuAbsence of a proton signal at the C-3 position and another aromatic proton.
De-sulfonylated Product 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-140 amuAbsence of signals corresponding to the benzenesulfonyl group.

Experimental Protocols

General Protocol for Iodination using N-Iodosuccinimide (NIS):

  • To a solution of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dry DMF (5-10 volumes), add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway SM 1-Benzenesulfonyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine Reagent NIS, DMF SM->Reagent Product 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Reagent->Product

Caption: Synthetic pathway for the iodination of the starting material.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions SM Starting Material Product Desired Product SM->Product NIS (1.1 eq) DeSulf De-sulfonylated Byproduct SM->DeSulf Harsh Conditions DiIodo Di-iodinated Byproduct Product->DiIodo Excess NIS

Caption: Potential pathways for byproduct formation.

Troubleshooting_Workflow Start Reaction Complete? Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Pure Desired Purity? Analyze->Pure Troubleshoot Identify Byproducts & Consult Troubleshooting Guide Analyze->Troubleshoot Impurities Present Purify Purification (Column Chromatography, Recrystallization) Pure->Purify No End Final Product Pure->End Yes Purify->Analyze Troubleshoot->Purify

Caption: A general workflow for reaction analysis and troubleshooting.

References

Technical Support Center: Deprotection of Benzenesulfonyl-Protected Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of benzenesulfonyl-protected pyrrolo[2,3-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical synthetic step.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the deprotection of the benzenesulfonyl group from the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus.

Question: My deprotection reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

Answer:

Incomplete deprotection is a frequent challenge. Here are the primary causes and potential solutions:

  • Insufficient Reagent Stoichiometry: The equivalents of the deprotecting agent may be too low.

    • Solution: Increase the equivalents of the reagent (e.g., magnesium, sodium hydroxide) and monitor the reaction progress by TLC or LC-MS.

  • Reaction Temperature is Too Low: Many deprotection reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For instance, if you are using basic hydrolysis with NaOH in methanol, you might need to reflux the mixture.

  • Poor Reagent Quality: The deprotecting agent may have degraded.

    • Solution: Use freshly opened or properly stored reagents. For example, magnesium turnings should be activated if they have an oxide layer.

  • Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of the reagent.

    • Solution: Consider switching to a less sterically demanding deprotection method or employ harsher reaction conditions (higher temperature, longer reaction time).

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation can significantly lower your yield of the desired deprotected pyrrolo[2,3-b]pyridine. Common side reactions include:

  • Ring Opening: The pyrrolo[2,3-b]pyridine core can be susceptible to cleavage under harsh basic or acidic conditions.

    • Solution: Employ milder deprotection methods. For basic conditions, consider using cesium carbonate in a mixed solvent system (e.g., THF/methanol) at moderate temperatures instead of strong bases at high temperatures.

  • Functional Group Incompatibility: Other functional groups in your molecule may not be stable to the deprotection conditions.

    • Solution: Carefully choose a deprotection method that is compatible with your other functional groups. For example, reductive deprotection with magnesium in methanol is often milder towards ester groups than basic hydrolysis.

  • Desulfonylation with Rearrangement: In some cases, particularly under acidic conditions with electron-rich substrates, the sulfonyl group may migrate to another position on the aromatic ring instead of being cleaved.

    • Solution: If you suspect rearrangement, consider switching to a basic or reductive deprotection method.

Question: What are the best practices for reaction work-up and purification of the deprotected product?

Answer:

Proper work-up and purification are crucial for obtaining your final compound in high purity.

  • Work-up:

    • Quenching: Carefully quench the reaction mixture. For reductive deprotections with metals, a common method is to add an aqueous solution of ammonium chloride. For basic hydrolyses, neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) to a neutral or slightly basic pH.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.

  • Purification:

    • Chromatography: Column chromatography on silica gel is the most common method for purifying the deprotected product. The polarity of the eluent will depend on the specific properties of your compound.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.

Quantitative Data Summary

The following table summarizes common methods for the deprotection of N-sulfonyl groups, with a focus on conditions applicable to pyrrolo[2,3-b]pyridine and related indole systems. Please note that yields are substrate-dependent and the conditions provided are a general guideline.

Deprotection MethodReagents and ConditionsTypical YieldsNotes
Basic Hydrolysis NaOH or KOH in MeOH or EtOH, refluxModerate to GoodCan be harsh and may not be suitable for base-sensitive functional groups.
Mild Basic Hydrolysis Cs₂CO₃ in THF/MeOH, refluxGood to ExcellentA milder alternative to strong bases, often providing higher yields with sensitive substrates.[1]
Reductive Cleavage Mg turnings in MeOH, sonication or refluxGood to ExcellentA versatile and often mild method, compatible with many functional groups.[2]
Reductive Cleavage Li, catalytic di-tert-butyl biphenyl (DTBB), THF, -78°CGood to ExcellentEffective but requires careful handling of lithium metal and cryogenic conditions.[2]
Acidic Cleavage Trifluoromethanesulfonic acid (TfOH), near-stoichiometricVariableCan be effective for electron-deficient systems, but may lead to sulfonyl group migration in electron-rich substrates. Not widely used for pyrrolopyridines.

Experimental Protocols

Protocol 1: Deprotection using Magnesium in Methanol

This protocol is a widely used and generally mild method for the cleavage of N-sulfonyl groups.[2]

  • Reaction Setup: To a solution of the N-benzenesulfonyl-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in anhydrous methanol, add magnesium turnings (typically 5-10 eq).

  • Reaction Execution: Stir the suspension at room temperature. Sonication can be applied to accelerate the reaction. Alternatively, the mixture can be heated to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of methanol).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection using Cesium Carbonate in THF/Methanol

This method is a milder alternative to using strong bases like NaOH or KOH.[1]

  • Reaction Setup: Dissolve the N-benzenesulfonyl-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (typically a 2:1 to 5:3 ratio).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, typically 3-5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography.

Visual Workflow

The following diagram illustrates a general troubleshooting workflow for the deprotection of the benzenesulfonyl group.

Deprotection_Troubleshooting start Start Deprotection Reaction check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No or partial conversion side_products Side Product Formation check_completion->side_products Significant side products complete Reaction Complete check_completion->complete Complete conversion troubleshoot_incomplete Troubleshooting: - Increase reagent equivalents - Increase temperature - Use fresh reagents incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run reaction troubleshoot_side_products Troubleshooting: - Use milder conditions - Change deprotection strategy (e.g., basic to reductive) side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run reaction workup Work-up and Purification complete->workup product Desired Deprotected Product workup->product

Caption: Troubleshooting workflow for benzenesulfonyl deprotection.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides an objective comparison of key analytical methods for validating the purity of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic compound. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by example experimental data and detailed methodologies.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing specific and accurate analytical methods. The synthesis of this compound likely involves steps such as Suzuki coupling, iodination, and sulfonation. Potential process-related impurities may include:

  • Homocoupling products: Arising from Suzuki coupling reactions.[1][2][3]

  • Dehalogenated species: Resulting from side reactions during coupling processes.[1]

  • Di-iodinated byproducts: From incomplete control of iodination reactions.[4]

  • Starting materials and reagents: Unreacted precursors and catalysts.

Degradation of the molecule, particularly under stress conditions (e.g., acid, base, oxidation, heat, light), could lead to the cleavage of the sulfonamide bond, producing sulfanilic acid derivatives, or degradation of the pyrrolopyridine core.[5][6][7][8][9] Forced degradation studies are essential to identify these potential degradants and ensure the stability-indicating nature of the analytical method.[10][11]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the intended application (e.g., routine quality control, reference standard characterization).

Method Principle Advantages Limitations Typical Application
HPLC (High-Performance Liquid Chromatography) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for a wide range of non-volatile and thermally labile compounds. Versatile with various detectors (UV, MS).[12][13][14]Requires reference standards for impurity identification and quantification. Method development can be time-consuming.Routine purity testing, impurity profiling, stability studies.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing residual solvents and volatile impurities. High sensitivity with appropriate detectors (FID, MS).Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes.[15][16][17][18][19]Analysis of residual solvents and volatile organic impurities.
qNMR (Quantitative Nuclear Magnetic Resonance) Direct measurement of the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified reference standard.Absolute quantification without the need for a specific reference standard of the analyte.[20][21][22][23][24] Provides structural information for impurity identification.[25][26][27][28]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.[29]Purity determination of reference standards, quantification of major components and impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Residual Solvents

This method is suitable for the determination of residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes a general approach for purity determination using qNMR with an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary

The following tables present representative data that would be expected from the validation of these analytical methods according to ICH guidelines.

Table 1: HPLC Method Validation - Representative Data

Parameter Specification Example Result
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
LOD Report0.01%
LOQ Report0.03%
Specificity No interference from blank, placebo, or degradation productsPeak purity > 990

Table 2: GC Method for Residual Solvents - Representative Data

Solvent LOD (ppm) LOQ (ppm) Linearity (r²) Accuracy (% Recovery)
Methanol5150.999595-105%
Acetone10300.999296-104%
Dichloromethane260.999797-103%

Table 3: qNMR Purity Determination - Representative Data

Parameter Example Result
Purity Assay (w/w %) 99.6%
Uncertainty (±) 0.2%
Precision (RSD, n=6) 0.3%

Visualizations

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation dev_start Define Analytical Requirements dev_select Select Analytical Technique (HPLC, GC, qNMR) dev_start->dev_select dev_optimize Optimize Method Parameters dev_select->dev_optimize dev_spec Establish System Suitability Criteria dev_optimize->dev_spec val_spec Specificity / Forced Degradation dev_spec->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lod LOD & LOQ val_prec->val_lod val_rob Robustness val_lod->val_rob imp_doc Prepare Validation Report val_rob->imp_doc imp_sop Write Standard Operating Procedure (SOP) imp_doc->imp_sop imp_routine Routine Use in QC imp_sop->imp_routine

Caption: Workflow for Analytical Method Validation.

analytical_technique_selection start Start: Purity Analysis of this compound q1 Volatile or Thermally Labile? start->q1 q2 Need for Absolute Quantification? q1->q2 Non-Volatile / Thermally Labile gc GC-HS/FID q1->gc Volatile q3 Routine QC or Impurity Profiling? q2->q3 No qnmr qNMR q2->qnmr Yes hplc HPLC with UV/MS q3->hplc Routine QC hplc_ms HPLC-MS for Identification q3->hplc_ms Impurity Profiling

Caption: Decision Tree for Analytical Technique Selection.

References

A Comparative Analysis of the Kinase Inhibitory Activity of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1H-Pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of ATP in the active site of numerous kinases. The benzenesulfonyl group at the 1-position and various substitutions on the pyrrolo[2,3-b]pyridine ring system allow for the fine-tuning of potency and selectivity against different kinase targets. This guide explores the inhibitory activities of analogs against key kinases, including Fibroblast Growth Factor Receptors (FGFR), Traf2 and NCK-interacting kinase (TNIK), Janus Kinase 3 (JAK3), and Glycogen Synthase Kinase-3β (GSK-3β).

Comparative Kinase Inhibitory Activity

The following tables summarize the kinase inhibitory activities (IC50 values) of various 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine analogs and related derivatives as reported in the scientific literature. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against Fibroblast Growth Factor Receptors (FGFR)

Compound IDR1 (Position 3)R2 (Position 5)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 HCF31900---[1]
4h 3-(trifluoromethoxy)phenylCF37925712[1]

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against Glycogen Synthase Kinase-3β (GSK-3β)

Compound IDR (Position 3)GSK-3β IC50 (nM)Reference
41 5-phenyl-N-(4-phenylpyridin-3-yl)-3-carboxamide0.22[2]
46 5-(4-fluorophenyl)-N-(4-phenylpyridin-3-yl)-3-carboxamide0.26[2]
54 5-(3-chlorophenyl)-N-(4-phenylpyridin-3-yl)-3-carboxamide0.24[2]

Note: The specific substitutions for compounds in Table 2 are more complex than a simple R group at position 3, involving a carboxamide linkage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for common kinase inhibition assays cited in the literature for this class of compounds.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a common method for determining kinase activity by detecting the phosphorylation of a substrate.

Principle: The HTRF® KinEASE™ assay is a competitive immunoassay. The kinase phosphorylates a biotinylated substrate peptide. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. If the substrate is phosphorylated, the binding of both the antibody and streptavidin to the same peptide brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[3]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, the biotinylated peptide substrate, and the test compound (inhibitor) in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.[3]

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.[3]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate emission) and 665 nm (acceptor emission).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.[3]

    • IC50 values are calculated from the dose-response curves of the inhibitors.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is another fluorescence-based method that relies on the differential cleavage of a peptide substrate by a protease depending on its phosphorylation state.

Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at each end. The kinase phosphorylates the peptide. A site-specific protease is then added, which can only cleave the non-phosphorylated peptide. When the non-phosphorylated peptide is cleaved, the FRET is disrupted, and the emission ratio changes. Kinase inhibitors protect the peptide from phosphorylation, making it susceptible to cleavage and thus causing a change in the FRET signal.[4][5]

Protocol:

  • Kinase Reaction:

    • In a microplate well, combine the kinase, the FRET-peptide substrate, and the test compound.

    • Start the reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[6]

  • Development Reaction:

    • Add the Development Reagent, which contains the site-specific protease.

    • Incubate for 60 minutes at room temperature to allow for the cleavage of non-phosphorylated substrates.[6]

  • Data Acquisition:

    • Measure the fluorescence emission of the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm) after exciting at 400 nm.

    • The emission ratio (Coumarin/Fluorescein) is calculated. A higher ratio indicates more cleavage and thus higher kinase inhibition.

    • IC50 values are determined from the dose-response curves.[4]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these kinase inhibitors is critical for elucidating their mechanism of action and potential therapeutic applications.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for identifying and characterizing kinase inhibitors involves a series of in vitro and cellular assays.

G cluster_0 In Vitro Screening Cascade cluster_1 Cellular & In Vivo Validation HTS High-Throughput Screening (HTS) (e.g., single concentration) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Hit Confirmation Selectivity Kinase Selectivity Profiling (Panel of kinases) DoseResponse->Selectivity Potent Hits MoA Mechanism of Action Studies (e.g., ATP competition) Selectivity->MoA Selective Hits CellularAssay Cellular Target Engagement & Pathway Inhibition MoA->CellularAssay CellViability Cell Proliferation/Viability Assays CellularAssay->CellViability InVivo In Vivo Efficacy Studies (Animal Models) CellViability->InVivo

Figure 1: General experimental workflow for kinase inhibitor discovery and validation.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[7][8][9]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified FGFR signaling pathway and the point of inhibition.
TNIK in Wnt Signaling Pathway

Traf2 and NCK-interacting kinase (TNIK) is a crucial activator of the canonical Wnt signaling pathway. It phosphorylates TCF4, a transcription factor, which then, in a complex with β-catenin, activates the transcription of Wnt target genes involved in cell proliferation.[10][11][12]

TNIK_Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation (Inhibited by Wnt signal) TCF4 TCF4 BetaCatenin->TCF4 Forms complex TNIK TNIK TNIK->TCF4 Phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->TNIK Inhibits GeneTranscription Wnt Target Gene Transcription TCF4->GeneTranscription Activates

Figure 3: Role of TNIK in the canonical Wnt signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[13][14][15][16]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneTranscription Gene Transcription (Inflammation, Immunity) STAT_dimer->GeneTranscription Translocates to Nucleus & Activates Transcription Nucleus Nucleus

Figure 4: Overview of the JAK/STAT signaling pathway and inhibition point.
GSK-3β Signaling in Neurodegenerative Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation and amyloid-β production.[17][18][19][20]

GSK3b_Pathway Upstream Upstream Signals (e.g., Wnt, Insulin) PI3K_AKT PI3K/AKT Upstream->PI3K_AKT Activates GSK3b GSK-3β PI3K_AKT->GSK3b Inhibits (via phosphorylation) Tau Tau Protein GSK3b->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3b->APP Promotes processing Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->GSK3b Inhibits Hyper_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyper_Tau Abeta Amyloid-β Production (Plaques) APP->Abeta

Figure 5: Simplified schematic of GSK-3β's role in Alzheimer's disease pathology.

Conclusion

The 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold and its analogs represent a versatile class of kinase inhibitors with potent activity against a range of therapeutically relevant kinases. The data compiled in this guide, though not from a single systematic study, highlights the potential for developing selective inhibitors by modifying the substitution patterns on the pyrrolo[2,3-b]pyridine core. Further research focusing on a systematic SAR study of the 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine series would be invaluable for the rational design of next-generation kinase inhibitors with improved potency and selectivity.

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC and LC-MS Analysis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel kinase inhibitors, robust analytical methodologies are paramount for ensuring purity, stability, and accurate quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques applicable to the analysis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated and sulfonyl-containing heterocyclic compound. Due to the absence of a standardized, published method for this specific analyte, this guide draws upon established methodologies for structurally analogous compounds to provide a comprehensive analytical framework.

Comparative Analysis of Chromatographic Conditions

The separation of this compound can be effectively achieved using reversed-phase HPLC. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that influence resolution and peak shape. Based on methods for related compounds, a comparison of potential starting conditions is presented below.

Table 1: Comparison of HPLC and LC-MS Methodologies for Structurally Similar Compounds

ParameterHPLC with UV DetectionLC-MS with ESIAlternative HPLC Approach
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or Phenyl (e.g., 100 x 3.0 mm, 1.7 µm)Polymer-based (e.g., RSpak DE-213)[1]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid + 5 mM Ammonium Acetate in Water[2]Water
Mobile Phase B AcetonitrileMethanol[2]Acetonitrile
Gradient 10-90% B over 20 min25-80% B over 25 min[2]Isocratic or shallow gradient
Flow Rate 1.0 mL/min0.2 mL/min[2]0.5 - 1.0 mL/min
Detection UV at 254 nmESI+/ESI-UV at 254 nm
Key Advantages Simplicity, cost-effective, robust for purity analysis.High sensitivity and selectivity, structural confirmation.Unique selectivity for isomers.[1]
Considerations Lower sensitivity compared to LC-MS.Matrix effects can cause ion suppression.May have different retention characteristics.

Experimental Protocols

Below are detailed, representative experimental protocols for HPLC and LC-MS analysis, extrapolated from methodologies for analogous compounds. These protocols serve as a strong starting point for method development for this compound.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is designed for the routine purity analysis of the target compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Sensitive Quantification

This protocol is suitable for the trace-level quantification of the target compound, for instance, in biological matrices or for genotoxic impurity analysis.[2]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Phenyl-Hexyl or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Phenyl columns may offer alternative selectivity for aromatic compounds.[3]

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid and 5 mM Ammonium Acetate in water.[2]

    • B: Methanol.[2]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive and Negative (scout for the most sensitive polarity).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions determined by infusion of a standard solution.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation: For bioanalysis, a protein precipitation or liquid-liquid extraction would be necessary. For purity analysis, dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 µg/mL.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental process and the logical selection of an analytical method, the following diagrams are provided.

HPLC_LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Dissolution (& Filtration) Sample_Prep->Injection Extraction Extraction (if needed) (LLE, SPE) Extraction->Injection Separation HPLC Separation (Column & Mobile Phase) Injection->Separation Mobile Phase Flow Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC and LC-MS analysis.

Analytical_Method_Comparison cluster_Technique Choice of Technique cluster_HPLC_Params HPLC Column Selection cluster_LCMS_Params LC-MS Ionization Analyte 1-Benzenesulfonyl-5-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine HPLC_UV HPLC-UV Analyte->HPLC_UV Purity, Assay LC_MS LC-MS(/MS) Analyte->LC_MS Quantification, Impurity ID C18 C18 HPLC_UV->C18 General Purpose Phenyl Phenyl-Hexyl HPLC_UV->Phenyl Aromatic Selectivity LC_MS->C18 LC_MS->Phenyl ESI_pos Positive ESI LC_MS->ESI_pos Protonatable Site? ESI_neg Negative ESI LC_MS->ESI_neg Deprotonatable Site? Polymer Polymer-Based C18->Polymer Alternative Selectivity

References

A Comparative Guide to the Reactivity of Iodo and Chloro Substituents in 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the iodo and chloro substituents on the 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. Understanding the differential reactivity of these halogens is crucial for designing efficient and selective synthetic routes to novel derivatives of this privileged heterocyclic core, which is of significant interest in medicinal chemistry.

Executive Summary

In the context of this compound, the iodo substituent at the C-3 position is markedly more reactive than the chloro substituent at the C-5 position in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the chloro substituent is anticipated to be more reactive, primarily due to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon to which it is attached.

Data Presentation: Relative Reactivity in Key Transformations

The following tables summarize the expected relative reactivity and general conditions for various classes of reactions. This information is based on established principles of organic chemistry and data from analogous heteroaromatic systems.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeMore Reactive SiteTypical Catalyst/LigandTypical BaseGeneral Observations
Suzuki-Miyaura Coupling C-3 (Iodo)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Selective coupling at the C-I bond can be achieved under mild conditions. Harsher conditions may be required to react the C-Cl bond.
Stille Coupling C-3 (Iodo)Pd(PPh₃)₄, Pd₂(dba)₃Not requiredThe reactivity order of I > Br > Cl is well-established. The C-I bond undergoes oxidative addition to Pd(0) much more readily.[1]
Sonogashira Coupling C-3 (Iodo)Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Et₃N, DIPEAHighly selective coupling of terminal alkynes at the C-3 position is expected.[2]
Buchwald-Hartwig Amination C-3 (Iodo)Pd₂(dba)₃, Xantphos, BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃While the C-I bond is more reactive towards oxidative addition, iodide ions can sometimes act as a catalyst inhibitor. Nevertheless, selective amination at C-3 is generally achievable.[3][4][5]

Table 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction TypeMore Reactive SiteTypical NucleophileTypical ConditionsGeneral Observations
SNAr C-5 (Chloro)Amines, Alkoxides, ThiolatesStrong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO), elevated temperaturesThe electron-withdrawing nature of the pyridine nitrogen and the benzenesulfonyl group activates the ring towards nucleophilic attack. The more electronegative chlorine atom enhances the electrophilicity of the C-5 position, making it the preferred site for SNAr.

Experimental Protocols

The following are representative, detailed methodologies for key reactions, adapted from literature procedures for similar substrates. Researchers should optimize these conditions for the specific substrate and coupling partner.

Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M aqueous Na₂CO₃ solution (3 equivalents)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane, followed by the degassed 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Selective Sonogashira Coupling at the C-3 (Iodo) Position

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution at the C-5 (Chloro) Position

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine, 2-3 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction vial, add this compound and K₂CO₃.

  • Add the anhydrous solvent (DMF or DMSO) and the nucleophile under an inert atmosphere.

  • Seal the vial and heat the mixture to 100-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Palladium_Cross_Coupling_vs_SNAr Comparative Reactivity Workflow Start 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine Reaction_Type Choice of Reaction Type Start->Reaction_Type Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Cross_Coupling e.g., Suzuki, Stille, Sonogashira SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Iodo_Reacts Selective Reaction at C-3 (Iodo) Cross_Coupling->Iodo_Reacts Chloro_Reacts Selective Reaction at C-5 (Chloro) SNAr->Chloro_Reacts Rationale_CC Rationale: Lower C-I Bond Energy, Facile Oxidative Addition Iodo_Reacts->Rationale_CC Rationale_SNAr Rationale: Higher Electronegativity of Cl, Favors Nucleophilic Attack Chloro_Reacts->Rationale_SNAr

Caption: Logical workflow for predicting the site of reaction.

Suzuki_Coupling_Mechanism Generalized Suzuki-Miyaura Coupling Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-determining for C-Cl) Pd0->OxAdd R-X PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)₂ PdII_Borane R-Pd(II)L_n-R' Transmetalation->PdII_Borane Reductive_Elimination Reductive Elimination PdII_Borane->Reductive_Elimination Reductive_Elimination->Pd0 R-R' note For this compound: - Oxidative addition is much faster for the C-I bond (X=I)  than the C-Cl bond (X=Cl). - This allows for selective coupling at the C-3 position. SNAr_Mechanism Generalized SNAr Mechanism (Addition-Elimination) Start Aryl-X (X = Cl, I) Addition Nucleophilic Attack (Rate-determining) Start->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance-stabilized anion) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Aryl-Nu Elimination->Product note For this compound: - The electron-withdrawing nature of Cl makes the C-5 position  more electrophilic and stabilizes the Meisenheimer complex  more effectively than I. - Therefore, nucleophilic attack is favored at the C-5 position.

References

structure-activity relationship (SAR) studies of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for derivatives of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . This specific compound is consistently referenced as a key synthetic intermediate, particularly in the development of kinase inhibitors.[1] The presence of the iodo group at the C-3 position and the benzenesulfonyl protecting group on the pyrrole nitrogen makes it an ideal starting material for generating diverse libraries of molecules for biological screening.

This guide, therefore, provides a comparative analysis of the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, leveraging published data to infer potential SAR trends. The principles discussed are relevant for researchers using this compound as a scaffold for drug discovery.

Role as a Versatile Synthetic Intermediate

The title compound serves as a foundational building block for creating a library of 3-substituted pyrrolo[2,3-b]pyridine analogs. The iodine atom at the 3-position is a chemical handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for systematic exploration of the chemical space around the core scaffold to establish SAR.

G start_node 1-Benzenesulfonyl-5-chloro- 3-iodo-1H-pyrrolo[2,3-b]pyridine product_node Library of 3-Substituted Derivatives (for SAR studies) start_node->product_node Suzuki Coupling reagent_node Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reagent_node->product_node catalyst_node Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) catalyst_node->start_node

Caption: Synthetic workflow for generating a chemical library from the title compound.

Comparative Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The nature and position of substituents on the heterocyclic core are critical for both potency and selectivity.

Antiproliferative Activity

SAR studies on various analogs reveal that substitutions on the pyrrolo[2,3-b]pyridine ring system significantly influence their cytotoxicity against human cancer cell lines. For instance, a series of novel pyrrolo[2,3-b]pyridine analogues showed growth inhibitory action in the micromolar to sub-micromolar range against lung, cervical, and breast cancer cell lines.[2] It was noted that compounds with electron-withdrawing substitutions were often more potent than those with electron-donating groups.[2]

Compound SeriesSubstitution PatternTarget Cell LineIC50 (µM)Reference
Pyrrolo[2,3-b]pyridine AnaloguesVaried substitutions on the coreA549 (Lung Cancer)0.12 - 9.84[2]
Pyrrolo[2,3-b]pyridine AnaloguesVaried substitutions on the coreHeLa (Cervical Cancer)0.12 - 9.84[2]
Pyrrolo[2,3-b]pyridine AnaloguesVaried substitutions on the coreMDA MB-231 (Breast Cancer)0.12 - 9.84[2]
Phenyl Hydrazone DerivativesBearing 1H-pyrrolo[2,3-b]pyridineA549 (Lung Cancer)0.82[3]
Phenyl Hydrazone DerivativesBearing 1H-pyrrolo[2,3-b]pyridineHepG2 (Liver Cancer)1.00[3]
Phenyl Hydrazone DerivativesBearing 1H-pyrrolo[2,3-b]pyridinePC-3 (Prostate Cancer)0.92[3]
Enzyme Inhibition

This scaffold is prominent in the development of kinase inhibitors. Different substitution patterns confer selectivity for various kinases. For example, certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent inhibitors of Phosphodiesterase 4B (PDE4B), while other derivatives show activity against kinases like c-Met.[3][4]

Compound SeriesTarget EnzymeIC50 (µM)Selectivity ProfileReference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11 - 1.1Selective vs. PDE4D[4]
Phenyl Hydrazone Derivative (7c)c-Met Kinase0.506Selective vs. Flt-3, VEGFR-2, EGFR[3]
Aminoindazole-pyrrolo[2,3-b]pyridine (SU1261)IKKα0.01 (Ki)~68-fold vs. IKKβ[5]
Aminoindazole-pyrrolo[2,3-b]pyridine (SU1349)IKKα0.016 (Ki)~210-fold vs. IKKβ[5]

Targeted Signaling Pathways

The primary mechanism of action for many pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases. By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Target Kinase (e.g., c-Met, IKKα) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibits

Caption: Generalized kinase inhibition signaling pathway.

Key Experimental Protocols

The SAR of pyrrolo[2,3-b]pyridine derivatives is typically established using a combination of in vitro biochemical and cell-based assays.

a) In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to directly inhibit the activity of a purified enzyme.

  • Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or modified for fluorescence), and test compounds dissolved in DMSO.

  • Procedure:

    • The test compound is pre-incubated with the kinase enzyme in an appropriate assay buffer.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays (e.g., Z'-LYTE™), the signal is read on a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

b) Cell Proliferation (SRB) Assay (General Protocol)

This assay determines the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain total cellular protein.

  • Quantification: Unbound dye is washed away with acetic acid. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader (e.g., at 510 nm).

  • Data Analysis: The absorbance is proportional to the number of living cells. The percentage of cell growth inhibition is calculated, and IC50 values are determined from dose-response curves.[2]

References

assessing the selectivity of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine belongs to the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the active site of a wide array of protein kinases. While specific kinase selectivity profiling data for this compound is not publicly available, as it is likely a synthetic intermediate, numerous derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed and evaluated as potent and selective kinase inhibitors. This guide provides a comparative overview of the kinase selectivity profiles for several key derivatives of this scaffold, supported by experimental methodologies and pathway visualizations.

Kinase Selectivity Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors targeting a variety of kinases, many of which are implicated in oncology and inflammatory diseases. The versatility of this core allows for chemical modifications that can tune the potency and selectivity of the resulting compounds. Below is a summary of the inhibitory activity of several published 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets.

Compound ClassPrimary Kinase Target(s)Example IC₅₀ / Kᵢ ValuesReference
Aminoindazole-pyrrolo[2,3-b]pyridinesIKKαSU1261: Kᵢ = 10 nM (IKKα), 680 nM (IKKβ)SU1349: Kᵢ = 16 nM (IKKα), 3352 nM (IKKβ)[1]
1H-Pyrrolo[2,3-b]pyridine DerivativesTNIKSeveral compounds with IC₅₀ < 1 nM[2]
Thiazol-4(5H)-one DerivativesCdc7[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]: IC₅₀ = 7 nM
Substituted 1H-Pyrrolo[2,3-b]pyridinesFAKSubmicromolar cellular inhibition[3]
Phenylpropenamide DerivativesCDK8(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide): IC₅₀ = 48.6 nM[4]

Experimental Protocols

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common and robust method for this is a radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol: Radiometric Kinase Assay for IC₅₀ Determination

  • Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer may contain 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Serially dilute the test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO to create a range of concentrations. A typical starting concentration is 10 mM, which is then diluted to the desired final assay concentrations.

  • Kinase Reaction:

    • Add the kinase and its specific peptide substrate to the reaction buffer.

    • Add the serially diluted test compound to the kinase-substrate mixture.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 30°C) for a specified period (e.g., 60-120 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Spot a portion of the reaction mixture onto a filter membrane (e.g., P30 filtermat).

    • Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction Kinase Reaction Incubation Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction ATP_Prep [γ-³³P]-ATP Preparation ATP_Prep->Reaction Termination Reaction Termination Reaction->Termination Filtration Filter Binding & Washing Termination->Filtration Detection Scintillation Counting Filtration->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Det IC₅₀ Determination Calculation->IC50_Det

Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor using a radiometric assay.

Representative Signaling Pathway: The TNIK Signaling Cascade

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and cytoskeletal regulation. Its dysregulation has been implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Wnt Wnt Ligand Wnt->Frizzled Axin Axin Dsh->Axin inhibits GSK3B GSK3β Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin phosphorylates for degradation Axin->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TNIK TNIK TNIK->TCF_LEF phosphorylates & activates Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Simplified TNIK signaling in the canonical Wnt pathway and the point of inhibition.

References

A Comparative Guide to the Synthesis of Functionalized Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The development of efficient and versatile synthetic routes to access functionalized derivatives of this core structure is of significant interest to the drug discovery and development community. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthetic Routes

Traditional methods for indole synthesis have been adapted for the preparation of 7-azaindoles, often requiring harsh reaction conditions.

Fischer Indole Synthesis

A cornerstone in indole chemistry, the Fischer synthesis involves the acid-catalyzed cyclization of a pyridylhydrazine with a ketone or aldehyde.[2][3] While versatile, the application of this method to the electron-deficient pyridine ring can be challenging and may require forcing conditions.[1]

Experimental Protocol:

A mixture of an appropriate pyridylhydrazine hydrochloride (1.0 eq.), a ketone or aldehyde (1.2 eq.), and a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) is heated, often at high temperatures (100-200 °C), for several hours.[4][5] The reaction mixture is then cooled, neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Madelung Synthesis

The Madelung synthesis offers a route to 2-substituted 7-azaindoles through the intramolecular cyclization of N-acyl-o-toluidines of pyridine using a strong base at high temperatures.[6][7] This method is particularly useful for the synthesis of 2-alkyl-substituted 7-azaindoles, which can be difficult to access via other methods.[7]

Experimental Protocol:

An N-acyl-2-amino-3-methylpyridine (1.0 eq.) is heated with a strong base, such as sodium or potassium alkoxide (2.0-3.0 eq.), in an inert high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or toluene at temperatures ranging from 200-400 °C for several hours under an inert atmosphere.[6][7] After cooling, the reaction is quenched with water, and the product is extracted and purified.

Bartoli Indole Synthesis

The Bartoli synthesis provides a direct route to 7-substituted azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.[8][9] A key advantage is its ability to introduce substituents at the 7-position, a feat not easily accomplished by many other methods.[8][10] The reaction is believed to proceed through a[11][11]-sigmatropic rearrangement.[8]

Experimental Protocol:

To a solution of an ortho-substituted nitropyridine (1.0 eq.) in an ethereal solvent such as tetrahydrofuran (THF) at low temperature (-40 to 0 °C), a solution of a vinyl Grignard reagent (3.0 eq.) in THF is added dropwise under an inert atmosphere.[9] The reaction mixture is stirred for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.

Modern Synthetic Routes

Contemporary methods often employ transition-metal catalysis and innovative reaction designs to achieve higher efficiency, milder conditions, and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex molecules, and its application in constructing the pyrrolo[2,3-b]pyridine core is extensive.[12][13][14] The Larock indole synthesis, a notable example, involves the palladium-catalyzed heteroannulation of an ortho-haloaminopyridine with an alkyne.[15][16]

Experimental Protocol (Larock Indole Synthesis):

A mixture of an ortho-iodo- or bromoaminopyridine (1.0 eq.), a disubstituted alkyne (2.0-5.0 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd[P(o-tol)₃]₂ (typically 5-25 mol%), a base (e.g., Na₂CO₃, K₂CO₃), and a chloride source (e.g., LiCl) in a solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is heated under an inert atmosphere.[15][16] Reaction temperatures and times vary depending on the specific substrates and catalyst system. The product is isolated after workup and purification.

Rhodium-Catalyzed Annulation

Rhodium catalysts have also been employed in the synthesis of pyrrolo[2,3-b]pyridines, often through C-H activation and annulation strategies.[17][18] These methods can offer high atom economy and novel bond disconnections.

Experimental Protocol:

A substituted aminopyridine (1.0 eq.) is reacted with an alkyne (1.5-2.0 eq.) in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, and a silver salt oxidant (e.g., AgSbF₆) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. The reaction is typically carried out at elevated temperatures for several hours. The product is then isolated and purified.

Multicomponent Reactions (MCRs)

MCRs offer a powerful and efficient approach to complex molecules in a single step by combining three or more starting materials.[11][19][20] This strategy is highly convergent and allows for the rapid generation of diverse libraries of functionalized pyrrolo[2,3-b]pyridines.[21]

Experimental Protocol:

The specific protocol for an MCR is highly dependent on the chosen reaction. A representative example involves the reaction of an aminopyrrole, an aldehyde, and an active methylene compound in a suitable solvent, often with a catalyst, under thermal or microwave conditions. For instance, a mixture of an alkyl isocyanide (1.0 eq.), dialkyl but-2-ynedioate (5.0 eq.), and a 1,4-dihydropyridine (1.0 eq.) in acetonitrile can be refluxed for 1 hour to yield polyfunctionalized tetrahydrocyclopenta[8][22]pyrrolo[2,3-b]pyridines.[11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products.[22][23][24] Many of the aforementioned synthetic routes can be adapted for microwave-assisted conditions.

Experimental Protocol:

Reactants and catalysts are combined in a sealed microwave vessel with a suitable solvent. The vessel is then subjected to microwave irradiation at a set temperature and for a specific duration. For example, the reaction of a 5-substituted-7-azaindole with an aldehyde in the presence of K₂CO₃ in a 1:1 mixture of methanol and water can be heated at 130 °C for 30 minutes under microwave irradiation to afford di-7-azaindolylmethanes in good yields.[23]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Fischer Indole Pyridylhydrazine, Ketone/AldehydeStrong Acid (PPA, ZnCl₂)High Temperature (100-200 °C)Moderate to GoodWell-established, readily available starting materialsHarsh conditions, limited functional group tolerance
Madelung N-acyl-2-amino-3-methylpyridineStrong Base (NaOEt, KOtBu)High Temperature (200-400 °C)ModerateAccess to 2-alkyl-7-azaindolesVery harsh conditions, limited substrate scope
Bartoli o-Substituted Nitropyridine, Vinyl GrignardVinylmagnesium bromideLow Temperature (-40 to 0 °C)Good to ExcellentAccess to 7-substituted derivatives, mild conditionsRequires stoichiometric Grignard reagent, sensitive to air/moisture
Larock (Pd-catalyzed) o-Haloaminopyridine, AlkynePd(OAc)₂, PPh₃, Base, LiCl60-130 °CGood to ExcellentBroad substrate scope, good functional group toleranceCatalyst cost and sensitivity, may require inert atmosphere
Rh-catalyzed Annulation Aminopyridine, Alkyne[RhCp*Cl₂]₂, AgSbF₆80-120 °CGoodHigh atom economy, C-H activationCatalyst cost, oxidant required
Multicomponent Varies (e.g., Aminopyrrole, Aldehyde, Active Methylene Compound)Often catalyst-free or simple catalystVaries (Reflux or MW)Good to HighHigh efficiency, diversity-oriented, step economyReaction discovery can be challenging
Microwave-Assisted VariesVariesElevated Temperature and PressureOften ImprovedRapid reaction times, higher yields, cleaner reactionsRequires specialized equipment

Visualizing the Synthetic Pathways

To further aid in the understanding of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations of each route.

Fischer_Indole_Synthesis Start Pyridylhydrazine + Ketone/Aldehyde Intermediate Hydrazone Start->Intermediate Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Acid Catalyst Product Pyrrolo[2,3-b]pyridine Rearrangement->Product Cyclization & Aromatization

Caption: Fischer Indole Synthesis Pathway

Madelung_Synthesis Start N-acyl-2-amino-3-methylpyridine Anion Dianion Formation Start->Anion Strong Base Cyclization Intramolecular Cyclization Anion->Cyclization Product Pyrrolo[2,3-b]pyridine Cyclization->Product Dehydration

Caption: Madelung Synthesis Pathway

Bartoli_Indole_Synthesis Start o-Substituted Nitropyridine Adduct Grignard Adduct Start->Adduct Vinyl Grignard Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Product Pyrrolo[2,3-b]pyridine Rearrangement->Product Cyclization & Tautomerization

Caption: Bartoli Indole Synthesis Pathway

Palladium_Catalyzed_Synthesis Start o-Haloaminopyridine + Alkyne Coupling Sonogashira Coupling Start->Coupling Pd Catalyst, Base Cyclization Intramolecular Annulation Coupling->Cyclization Product Pyrrolo[2,3-b]pyridine Cyclization->Product

Caption: Palladium-Catalyzed Synthesis (e.g., Larock)

Conclusion

The synthesis of functionalized pyrrolo[2,3-b]pyridines can be achieved through a variety of classical and modern synthetic methodologies. The choice of a particular route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions. Classical methods, while often robust, are generally limited by harsh conditions. In contrast, modern transition-metal catalyzed and multicomponent reactions offer milder conditions, greater functional group tolerance, and access to a wider range of derivatives, making them highly attractive for applications in drug discovery and development. The continuous evolution of synthetic methods promises to further expand the accessibility and diversity of this important class of heterocyclic compounds.

References

evaluating the in vitro efficacy of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing the in vitro efficacy of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives could not be located. Therefore, this guide provides a comparative framework using representative data from other structurally related 1H-pyrrolo[2,3-b]pyridine derivatives that have been evaluated as kinase inhibitors. This serves to illustrate the evaluation process and comparative analysis relevant to this class of compounds.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, recognized for its utility in developing potent kinase inhibitors. Its structure can mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This guide compares the in vitro performance of a representative 1H-pyrrolo[2,3-b]pyridine derivative against a well-established kinase inhibitor, focusing on their activity against key oncogenic kinases.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative and a standard-of-care B-RAF inhibitor, Vemurafenib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)ComparatorComparator Target KinaseComparator IC50 (nM)
Compound 4h FGFR17[1][2]Vemurafenib B-RAF (V600E)31[3]
(A representative 1H-pyrrolo[2,3-b]pyridine derivative)FGFR29[1][2]
FGFR325[1][2]

Note: The data presented is compiled from different studies and serves for illustrative comparison of potency. Compound 4h is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1][2]. Vemurafenib is a potent inhibitor of the V600E mutant of B-RAF kinase[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro efficacy data. Below is a typical protocol for a biochemical kinase assay to determine the IC50 values for kinase inhibitors.

Protocol: In Vitro Kinase Assay (Luminescent ATP Detection)

This protocol is designed to measure the activity of a target kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ or Kinase-Glo® assay systems are commonly used for this purpose.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., B-RAF V600E, FGFR1)

  • Kinase substrate (e.g., MEK1 for B-RAF)

  • Test compounds (dissolved in DMSO)

  • ATP (at or near the Kₘ concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega)

  • White, opaque 384-well assay plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution (diluted in assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Shake the plate gently for 30 seconds.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for substrate phosphorylation.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[4].

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental procedures.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., ELK1, c-Myc) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell proliferation.[5][6][7]

IC50_Determination_Workflow Start Start: Prepare Reagents SerialDilution 1. Prepare Serial Dilution of Inhibitor Start->SerialDilution PlateSetup 2. Add Inhibitor and Kinase to 384-well Plate SerialDilution->PlateSetup ReactionStart 3. Initiate Reaction with ATP/Substrate Mix PlateSetup->ReactionStart Incubation 4. Incubate at 30°C ReactionStart->Incubation Detection 5. Add Luminescent Reagent (e.g., Kinase-Glo®) Incubation->Detection Readout 6. Measure Luminescence Detection->Readout Analysis 7. Plot Dose-Response Curve & Calculate IC50 Readout->Analysis End End: Determine Potency Analysis->End

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.

References

benchmarking the performance of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the performance of the novel compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine against a panel of established kinase inhibitors. While public domain data on the specific kinase inhibitory activity of this compound is not currently available, this document outlines the necessary experimental protocols and comparative data to facilitate its characterization.

The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, suggesting the potential of the title compound as a modulator of kinase activity.[1][2] To ascertain its efficacy and selectivity, a systematic benchmarking process is essential. This guide details the methodologies for in vitro kinase inhibition assays and provides a reference dataset of well-characterized kinase inhibitors for comparison.

Data Presentation: A Framework for Comparison

To effectively benchmark this compound, its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), should be determined against a panel of diverse kinases. The resulting data can be tabulated alongside the IC50 values of known inhibitors to provide a clear comparative analysis.

Table 1: Comparative IC50 Values of Known Kinase Inhibitors Against Various Kinases

Kinase TargetStaurosporine IC50 (nM)Crizotinib IC50 (nM)Pazopanib IC50 (nM)Ruxolitinib IC50 (nM)This compound IC50 (nM)
c-Met-11--Data to be determined
ALK-24--Data to be determined
VEGFR1--10-Data to be determined
VEGFR2--30-Data to be determined
VEGFR3--47-Data to be determined
PDGFRβ0.1 (μM)-84-Data to be determined
c-Kit0.1 (μM)-140-Data to be determined
JAK1---3.3Data to be determined
JAK2---2.8Data to be determined
Src----Data to be determined
Abl0.6 (μM)---Data to be determined

Note: The IC50 values for known inhibitors are sourced from publicly available data and may vary depending on the assay conditions.[] It is recommended to run these controls in parallel with the test compound for the most accurate comparison.

Experimental Protocols for Kinase Inhibition Assays

A variety of robust and high-throughput compatible assay formats are available to determine the kinase inhibitory activity of a compound.[4][5][6] The choice of assay will depend on the specific kinase, available reagents, and instrumentation. Below are detailed protocols for commonly used luminescence- and fluorescence-based assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[7][8][9] A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound results in a higher ATP level, leading to a stronger luminescent signal.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • This compound (and other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these in the Kinase Assay Buffer.

  • Kinase Reaction Setup: In a multiwell plate, add the diluted compound or DMSO control.

  • Add the kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the desired duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® assays are based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[10][11][12] In a typical kinase assay format, a biotinylated substrate and a europium-labeled anti-phospho-specific antibody are used.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • This compound (and other inhibitors)

  • HTRF® Enzymatic Buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (acceptor)

  • HTRF® Detection Buffer

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Protocol:

  • Compound Dispensing: Dispense the serially diluted compound or DMSO control into the assay plate.

  • Enzyme Addition: Add the kinase, diluted in HTRF® Enzymatic Buffer, to the wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to start the kinase reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Detection: Add a premixed solution of the europium-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer. This will stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the binding of detection reagents.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Contexts

To better understand the experimental process and the potential biological implications of kinase inhibition, graphical representations are invaluable.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Dispense_Compound Dispense Compound Compound_Dilution->Dispense_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mix Start_Reaction Add Substrate/ATP Substrate_ATP_Mix->Start_Reaction Dispense_Compound->Add_Kinase Incubate_1 Incubate (Pre-reaction) Add_Kinase->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate (Reaction) Start_Reaction->Incubate_2 Add_Detection_Reagent Add Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (Signal Development) Add_Detection_Reagent->Incubate_3 Read_Plate Read Plate Incubate_3->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

A key aspect of characterizing a novel kinase inhibitor is understanding its potential impact on cellular signaling. Many kinases are integral components of signaling cascades that regulate cell proliferation, differentiation, and survival.[13][14][15] The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-studied example.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits Growth_Factor Growth Factor Growth_Factor->RTK Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway.

By following the protocols and comparative framework outlined in this guide, researchers can effectively characterize the inhibitory profile of this compound. This systematic approach is the first step in determining its potential as a selective and potent kinase inhibitor for further drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical Profile and Hazards

This compound is a solid organic compound with the molecular formula C₁₃H₈ClIN₂O₂S.[1][2] Due to its chemical structure, which includes halogen (chlorine and iodine) and sulfonyl functional groups, it requires specific handling and disposal considerations.[3][4]

According to safety data, this compound is classified as a combustible solid and presents the following hazards:

  • Harmful if swallowed (H302)

  • Causes serious eye irritation (H319) [5]

The presence of halogens categorizes it as a halogenated organic compound, which often means it cannot be disposed of through conventional means and may be subject to stricter regulations.[3][4][6]

Quantitative Safety Data Summary

PropertyValueSource
CAS Number1001414-09-0[1]
Molecular FormulaC₁₃H₈ClIN₂O₂S[1][2]
Molecular Weight418.64 g/mol [1]
Physical FormSolid
GHS Hazard PictogramGHS07 (Exclamation Mark)
GHS Signal WordWarning[5]
Hazard StatementsH302, H319
Storage Class Code11 (Combustible Solids)

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or Viton).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If working with fine powders or in an area with poor ventilation, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][6]

  • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[3][4] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[3]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, oxidizing agents, or other reactive chemicals.[7][8]

3. Labeling and Storage

Accurate labeling and safe storage of the waste container are essential for regulatory compliance and safety.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6] Include the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[8][9] The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal

The final disposal of this chemical must be handled by a licensed and reputable chemical waste management company.[10]

  • Contact Environmental Health and Safety (EHS): Follow your institution's or company's procedures for hazardous waste pickup. This usually involves contacting the Environmental Health and Safety department.[3]

  • Do Not Dispose in Regular Trash or Down the Drain: This compound should never be disposed of in the regular trash or poured down the sink.[8][11] Improper disposal can lead to environmental contamination and regulatory penalties.

5. Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material to soak up the substance.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound A Start: Identify Waste Chemical B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Collect in Designated, Labeled Container C->D E Store in a Safe, Ventilated Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Professional Disposal by Licensed Vendor F->G H End: Disposal Complete G->H

Caption: Logical steps for the safe disposal of the specified chemical.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.

References

Personal protective equipment for handling 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for handling 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1001414-09-0).[1][2] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of research.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 1001414-09-0[1][2]

  • Molecular Formula: C₁₃H₈ClIN₂O₂S[2]

  • Molecular Weight: 418.64 g/mol [2]

Hazard Identification:

  • Physical State: Solid[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Required Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and solid particulates that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of any dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh Compound don_ppe->weigh Proceed with handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate After reaction completion segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste per Institutional Guidelines segregate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Safe handling workflow for this compound.

Experimental Protocols:

1. Preparation:

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment should be placed within the fume hood. An emergency eyewash station and safety shower must be readily accessible.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

2. Handling:

  • Weighing and Transfer: Carefully weigh the required amount of the solid compound. Use appropriate tools to minimize the generation of dust. Conduct all weighing and transfers within the chemical fume hood.

  • Performing the Reaction: All experimental procedures must be conducted within a chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

3. Cleanup and Disposal:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.

  • Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Improper disposal of chemicals can harm the environment and is a violation of regulations.[3] Never pour chemicals down the drain unless specifically permitted.[3]

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream. Wash hands thoroughly after removing gloves.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.